N-Acetyl-L-aspartic acid-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C6H9NO5 |
|---|---|
Poids moléculaire |
178.16 g/mol |
Nom IUPAC |
(2S)-2-acetamido-2,3,3-trideuteriobutanedioic acid |
InChI |
InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/t4-/m0/s1/i2D2,4D |
Clé InChI |
OTCCIMWXFLJLIA-BWBLNMPZSA-N |
SMILES isomérique |
[2H][C@@](C(=O)O)(C([2H])([2H])C(=O)O)NC(=O)C |
SMILES canonique |
CC(=O)NC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
N-Acetyl-L-aspartic acid-d3: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Chemical Properties, Experimental Applications, and Metabolic Significance of N-Acetyl-L-aspartic acid-d3 for Researchers, Scientists, and Drug Development Professionals.
This compound (NAA-d3) is the deuterium-labeled form of N-Acetyl-L-aspartic acid (NAA), an abundant amino acid derivative primarily found in the central nervous system. Its deuteration makes it an invaluable tool in biomedical research, particularly as an internal standard for the accurate quantification of endogenous NAA in various biological matrices. This guide provides a comprehensive overview of the chemical properties, experimental applications, and metabolic context of NAA-d3.
Core Chemical Properties
This compound is a stable, isotopically labeled compound that is chemically identical to its unlabeled counterpart but possesses a higher molecular weight due to the substitution of three hydrogen atoms with deuterium. This mass difference is the basis for its use in mass spectrometry-based quantification.
| Property | Value | References |
| Molecular Formula | C₆H₆D₃NO₅ | [1][2] |
| Molecular Weight | 178.16 g/mol | [1][2] |
| CAS Number | 284665-15-2 | [1] |
| Appearance | White to off-white solid | [1] |
| Isotopic Purity | Typically ≥98 atom % D | [3] |
| Storage Conditions | Store at -20°C for long-term stability. | [1] |
| Solubility | Soluble in DMSO and Methanol. | [2] |
Experimental Protocols: Quantification of N-Acetylaspartate
This compound is predominantly used as an internal standard in isotope dilution mass spectrometry for the precise and accurate quantification of NAA. Below are detailed methodologies for key experiments.
Quantification of NAA in Urine by "Dilute and Shoot" LC-MS/MS
This method is a rapid and simple approach for determining NAA concentrations in urine, often employed in the diagnosis of Canavan disease, a genetic disorder characterized by elevated NAA levels.[2][4]
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Take a 50 µL aliquot of urine and add it to a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard solution (concentration to be optimized based on the expected range of NAA in samples).
-
Add 900 µL of the mobile phase (e.g., 50% acetonitrile in water with 0.05% formic acid) to the tube.
-
Vortex the mixture thoroughly.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions:
-
Column: C8 minibore column (e.g., 2.1 x 150 mm).[1]
-
Mobile Phase: Isocratic elution with 50% acetonitrile in water containing 0.05% formic acid.[2][4]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Run Time: Approximately 2.2 minutes.[4]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Negative Ion Electrospray (ESI-).[1]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions:
-
Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for the specific mass spectrometer being used.
Quantification of NAA in Brain Tissue by LC-MS/MS
Quantifying NAA in brain tissue is crucial for neuroscience research, as NAA levels are considered a marker of neuronal health and viability.
1. Sample Preparation:
-
Accurately weigh a frozen brain tissue sample (e.g., 50-100 mg).
-
Homogenize the tissue in a suitable ice-cold buffer (e.g., 1.89% formic acid in water) at a specific ratio (e.g., 10 mL/g of tissue).[5]
-
Add a known amount of this compound internal standard to the homogenate.
-
Perform protein precipitation by adding a cold organic solvent such as acetonitrile (e.g., in a 4:1 ratio of solvent to homogenate).[5]
-
Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm at 4°C) for an extended period (e.g., 40 minutes) to pellet proteins and cell debris.[5]
-
Carefully collect the supernatant.
-
The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography and Mass Spectrometry Conditions:
-
The LC-MS/MS parameters can be adapted from the urine analysis protocol, with potential modifications to the chromatographic gradient to better resolve NAA from the more complex brain matrix. A hydrophilic interaction liquid chromatography (HILIC) column may also be considered for better retention of this polar analyte.
Metabolic Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of N-Acetyl-L-aspartic acid and a typical experimental workflow for its quantification.
The synthesis of NAA from L-aspartate and Acetyl-CoA occurs primarily in the mitochondria of neurons, catalyzed by the enzyme Aspartate N-acetyltransferase (Asp-NAT).[6][7] NAA is then transported to oligodendrocytes, where it is catabolized in the cytoplasm by Aspartoacylase (ASPA) into L-aspartate and acetate.[6][7] The acetate is a key precursor for the synthesis of myelin lipids.[6]
This workflow outlines the key steps in the quantification of NAA using its deuterium-labeled internal standard. The process begins with the addition of a known quantity of NAA-d3 to the biological sample, followed by sample cleanup, and subsequent analysis by LC-MS/MS. The ratio of the signal from endogenous NAA to that of the NAA-d3 standard allows for precise quantification.
References
- 1. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Stable isotope dilution analysis of N-acetylaspartic acid in urine by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetylaspartate pathway is nutrient responsive and coordinates lipid and energy metabolism in brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
N-Acetyl-L-aspartic acid-d3: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Applications of N-Acetyl-L-aspartic acid-d3 in Research and Drug Development
This compound (NAA-d3) is the deuterium-labeled form of N-Acetyl-L-aspartic acid (NAA), an abundant amino acid derivative in the central nervous system. Due to its chemical and physical similarity to endogenous NAA, coupled with a distinct mass difference, NAA-d3 serves as an invaluable tool in neuroscience, biochemistry, and drug development. Its primary application is as an internal standard for the precise and accurate quantification of NAA in biological samples using mass spectrometry.
Core Application: Internal Standard in Quantitative Analysis
NAA-d3 is predominantly used as an internal standard in isotope dilution mass spectrometry (ID-MS) methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4] This technique is the gold standard for quantitative analysis due to its high specificity and sensitivity.
The principle of using NAA-d3 as an internal standard relies on its near-identical chemical and physical properties to the unlabeled, endogenous NAA. A known amount of NAA-d3 is added to a biological sample at an early stage of sample preparation. Because it behaves identically to the analyte of interest (NAA) during extraction, derivatization, and ionization, it effectively compensates for any sample loss or variability during the analytical process. The mass spectrometer can differentiate between the deuterated standard and the endogenous analyte based on their mass-to-charge ratio (m/z), allowing for highly accurate quantification.
This precise quantification is critical in clinical research, particularly in the study of neurological and psychiatric disorders where NAA is a significant biomarker.[5][6][7] Altered levels of NAA have been associated with a range of conditions, including Canavan disease, brain injury, stroke, Alzheimer's disease, and multiple sclerosis.[2][6][7][8]
Experimental Protocols
Quantification of NAA in Urine by LC-MS/MS for Diagnosis of Canavan Disease
This protocol is adapted from a method for the determination of NAA in urine.[9]
1. Sample Preparation:
-
A known concentration of this compound internal standard is added to an untreated urine sample.
2. Chromatographic Separation:
-
The mixture is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separation is achieved on a C8 column (2.1 x 150 mm).
-
The mobile phase consists of a mixture of acetonitrile and water (1:1 v/v) containing 0.05% formic acid.
-
The flow rate is maintained at 0.25 ml/min.
3. Mass Spectrometric Detection:
-
The mass spectrometer is operated in the negative ion mode.
-
Detection is performed using multiple reaction monitoring (MRM).
-
The MRM transitions monitored are:
-
NAA: m/z 174 → 88, 174 → 130, and 174 → 58
-
NAA-d3 (Internal Standard): m/z 177 → 89
-
4. Quantification:
-
The concentration of NAA in the urine sample is determined by comparing the peak area ratio of endogenous NAA to the NAA-d3 internal standard against a calibration curve.
Quantification of NAA in Urine by GC-MS
This protocol is based on a highly specific and sensitive assay for NAA.[3]
1. Sample Preparation:
-
A small volume (microliter) of urine is taken.
-
The sample is acidified.
-
A known amount of trideuterated N-Acetyl-L-aspartic acid (NAA-d3) is added as an internal standard.
-
The mixture is extracted with ethyl acetate.
2. Derivatization:
-
The extracted compounds (NAA and NAA-d3) are converted into their pentafluorobenzyl ester derivatives to improve their volatility and chromatographic properties for GC analysis.
3. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer.
-
The mass spectrometer is operated in the negative-ion chemical ionization mode, which allows for sub-picogram detection levels.
4. Quantification:
-
The concentration of NAA is quantified by comparing the signal of the endogenous NAA derivative to that of the deuterated internal standard derivative.
Data Presentation
The use of NAA-d3 as an internal standard has enabled the generation of precise quantitative data on NAA levels in various biological fluids.
| Analyte | Matrix | Condition | Concentration Range | Reference |
| N-Acetyl-L-aspartic acid | Urine | Normal/Control | < 39 mmol/mol creatinine | [9] |
| N-Acetyl-L-aspartic acid | Urine | Canavan Disease | 366 - 21,235 mmol/mol creatinine | [9] |
| N-Acetyl-L-aspartic acid | Urine | Normal/Control | 19.7 +/- 10.8 mg/g creatinine | [10][11] |
| N-Acetyl-L-aspartic acid | Urine | Canavan Disease | 606 - 4760 mg/g creatinine | [10][11] |
Visualizations
Experimental Workflow for NAA Quantification
Caption: Workflow for quantifying NAA using NAA-d3.
Simplified Metabolic Pathway of N-Acetyl-L-aspartic acid
Caption: Simplified NAA metabolism in the central nervous system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 284665-15-2 [benchchem.com]
- 3. Quantitative measurement of N-acetyl-L-aspartic acid in urine by gas chromatography with negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [N-acetylaspartate is a biomarker of psychiatric and neurological disorders] [pubmed.ncbi.nlm.nih.gov]
- 6. Whole-Brain N-Acetylaspartate as a Surrogate Marker of Neuronal Damage in Diffuse Neurologic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor [frontiersin.org]
- 8. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of N-acetyl-L-aspartic acid in urine by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
The Central Role of N-Acetyl-L-aspartic acid (NAA) in the CNS: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N-Acetyl-L-aspartic acid (NAA) is the second most abundant amino acid derivative in the central nervous system (CNS), reaching concentrations of up to 20 mM in neurons.[1][2] Long considered a simple marker of neuronal health and density for magnetic resonance spectroscopy (MRS), its true functional significance is far more complex and central to CNS homeostasis. Synthesized almost exclusively in neuronal mitochondria and catabolized primarily by oligodendrocytes, NAA forms a critical metabolic link between these two cell types. This guide provides an in-depth examination of NAA's core functions, presenting key quantitative data, detailed experimental methodologies for its study, and visual representations of its metabolic and signaling pathways. Its roles in myelination, energy metabolism, and epigenetic regulation are explored, highlighting its importance as a potential therapeutic target in a range of neurological disorders.
Core Functions of NAA in the Central Nervous System
NAA's functions are intrinsically linked to its unique metabolic compartmentalization. It is synthesized in neurons by the mitochondrial enzyme N-acetyltransferase 8-like (NAT8L) from L-aspartate and acetyl-CoA.[1][3][4] It is then transported out of the neuron to be taken up by oligodendrocytes, where it is hydrolyzed by aspartoacylase (ASPA) into acetate and L-aspartate.[5][6] This intercellular metabolic pathway underpins its primary functions.
Myelin Lipid Synthesis
A primary and well-established function of NAA is to provide the acetyl group for the synthesis of fatty acids and steroids, which are essential building blocks for the myelin sheath produced by oligodendrocytes.[5][7] Following its uptake by oligodendrocytes, ASPA cleaves NAA, releasing acetate. This acetate is then converted to acetyl-CoA in the oligodendrocyte cytoplasm, directly fueling the lipid synthesis required for myelination and myelin turnover.[6][8] This neuron-to-oligodendrocyte transfer of an acetyl-CoA precursor is vital, particularly during postnatal brain development when myelination is rapid.[7]
Energy Metabolism and Mitochondrial Function
NAA metabolism is intricately linked with neuronal energy production. The synthesis of NAA in mitochondria consumes aspartate, which may facilitate the conversion of glutamate to alpha-ketoglutarate for entry into the tricarboxylic acid (TCA) cycle, thereby enhancing mitochondrial energy output.[7] Reductions in NAA levels after traumatic brain injury are closely paralleled by decreases in ATP, suggesting a significant impact on neuroenergetics.[7]
Axon-Glia Signaling and Epigenetic Regulation
Emerging evidence points to a novel role for NAA as a signaling molecule that epigenetically regulates oligodendrocyte function. The breakdown of NAA in oligodendrocytes provides metabolites that enter the TCA cycle, altering the levels of intermediates like α-ketoglutarate.[5][6] Since α-ketoglutarate is a cofactor for histone demethylases, NAA metabolism can influence histone H3 methylation patterns (e.g., H3K4me3, H3K9me2, H3K9me3).[5] These epigenetic modifications can, in turn, regulate the expression of genes crucial for oligodendrocyte differentiation and myelin synthesis.[2][5] Furthermore, NAA-derived acetate can impact histone acetylation, a key process in oligodendrocyte maturation.[9]
Neuronal Osmoregulation
Due to its high concentration, NAA also acts as a significant neuronal osmolyte, contributing to the maintenance of fluid balance within the brain.[10]
Quantitative Data
NAA levels are a critical indicator of neuronal status and are altered in numerous pathological conditions. Magnetic Resonance Spectroscopy (MRS) is the primary non-invasive tool for quantifying NAA in vivo.
Table 1: NAA Concentrations in Healthy Human Brain
| Brain Region | NAA Concentration (mM) | Citation(s) |
| Gray Matter (Global Average) | 14.3 ± 1.1 | [11] |
| White Matter (Global Average) | 9.5 ± 1.0 | [11] |
| Frontal Lobe (Healthy Subjects) | 8.45 | [10] |
| Whole Brain (Healthy Young Adults) | 12.5 - 12.8 | [12] |
Table 2: Alterations in NAA Concentration in Neurological Disorders (Measured by MRS)
| Condition | Brain Region | Change in NAA Concentration | Citation(s) |
| Canavan Disease | Whole Brain | Markedly elevated | [8][10] |
| Alzheimer's Disease | Medial Temporal Lobe | Decreased by ~21% vs. controls | [13] |
| Parietal Lobe Gray Matter | Decreased by 13-18% vs. controls | [13] | |
| Posterior Cingulate Gyrus | Decreased NAA/Cr ratio | [14][15] | |
| Multiple Sclerosis (MS) | Normal-Appearing White Matter | Significantly decreased vs. controls | [9][11] |
| Secondary Progressive MS | Lower NAA/Cr in normal-appearing white matter | [16] | |
| Ischemic Stroke | Infarct Core (within 4 days) | Significantly reduced, <7 mmol/L predicts poor outcome | [17][18] |
| Ipsilesional Thalamus (subacute) | Progressive fall from 10.0 to 7.97 mmol/L (2-12 wks) | [10] | |
| Ipsilesional Sensorimotor Cortex (chronic) | Lower than contralesional cortex | [7] | |
| Schizophrenia | Frontal Lobe | Decreased (avg. 7.94 mmol/L vs 8.45 in controls) | [8][10] |
Table 3: Kinetic Properties of Enzymes in NAA Metabolism
| Enzyme | Organism/System | Substrate | K_m | k_cat (s⁻¹) | Citation(s) |
| Aspartoacylase (ASPA) | Human (expressed in P. pastoris) | N-Acetyl-L-aspartate | 0.12 ± 0.03 mM | 12.7 ± 0.05 | [5] |
| Aspartoacylase (ASPA) | Murine (expressed in E. coli) | N-Acetyl-L-aspartate | 0.36 ± 0.06 mM | 0.083 ± 0.006 | [5] |
| NAT8L | - | L-aspartate | Similar to brain Asp-NAT | - | [1] |
| Note: Kinetic data for NAT8L is scarce due to difficulties in purifying this membrane-bound enzyme.[1][19] |
Experimental Protocols
Quantification of NAA by Proton Magnetic Resonance Spectroscopy (¹H-MRS)
¹H-MRS is the standard non-invasive method for measuring NAA in the CNS. The singlet resonance of the N-acetyl group protons produces the most prominent peak in the healthy brain spectrum at 2.01-2.02 ppm.[11][20]
Methodology:
-
Data Acquisition:
-
Scanner: Typically performed on 1.5T or 3T clinical MRI scanners.[21]
-
Localization: Single-voxel spectroscopy (SVS) using sequences like PRESS (Point RESolved Spectroscopy) or STEAM (STimulated Echo Acquisition Mode) is common. A voxel of interest (e.g., 8 cm³) is placed in the brain region of interest.[3][22]
-
Parameters:
-
Water Suppression: A water suppression technique (e.g., CHESS) is applied to suppress the large water signal.
-
Shimming: Automated or manual shimming is performed to optimize the magnetic field homogeneity (B₀) within the voxel, ensuring narrow spectral linewidths.[24]
-
-
Data Processing and Quantification:
-
Software: Specialized software such as LCModel is widely used for automated spectral fitting.[21]
-
Processing Steps:
-
Quantification: The software fits a basis set of known metabolite spectra (including NAA, Creatine, Choline, etc.) to the acquired spectrum. The area under each metabolite peak, which is proportional to its concentration, is calculated.[23]
-
Referencing: Concentrations are often reported as ratios to an internal reference, typically total Creatine (Cr), which is relatively stable (e.g., NAA/Cr). For absolute quantification, an unsuppressed water signal from the same voxel is used as an internal concentration reference.[20]
-
Quantification of NAA by High-Performance Liquid Chromatography (HPLC)
HPLC provides a highly sensitive and specific method for quantifying NAA in tissue extracts or biological fluids.
Methodology:
-
Sample Preparation (Brain Tissue):
-
Rapidly dissect brain tissue in the cold and immediately freeze on dry ice.[25]
-
To the frozen sample, add ~10 volumes of cold 0.1 M perchloric acid and homogenize immediately (e.g., with a probe sonicator).[25]
-
Centrifuge the homogenate at >10,000 x g for 10-15 minutes at 4°C to pellet proteins.[25]
-
Neutralize the resulting supernatant by adding a small volume of a base (e.g., 3.5 M K₂CO₃) to a pH of ~7.0. Let it sit on ice to precipitate potassium perchlorate.[25]
-
Centrifuge again to remove the precipitate.
-
Filter the final supernatant through a 0.22 or 0.45 µm filter before injection.[25]
-
-
Chromatographic Conditions (Example Protocol):
-
System: A standard HPLC system with a UV or fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., TSK gel ODS-80TM, 250 × 4.6 mm, 5 µm).[23]
-
Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer, such as 50 mM NaH₂PO₄ adjusted to an acidic pH (e.g., 2.15). For ion-pairing chromatography, a reagent like tetrabutylammonium hydroxide can be added.[13][23]
-
Flow Rate: Typically 1.0 ml/min.[23]
-
Detection:
-
Quantification: A standard curve is generated using known concentrations of NAA. The peak area from the sample chromatogram is compared to the standard curve to determine the NAA concentration.
-
Aspartoacylase (ASPA) Enzymatic Activity Assay
This protocol measures the activity of ASPA by quantifying one of its reaction products. A coupled assay is often used for continuous monitoring via spectrophotometry.
Methodology:
-
Principle: This is a coupled enzyme assay. ASPA hydrolyzes NAA to produce L-aspartate and acetate. A second enzyme, L-aspartase, is added in excess. L-aspartase deaminates the L-aspartate produced by ASPA, generating fumarate. The production of fumarate can be continuously monitored by the increase in absorbance at 240 nm.[27]
-
Reagents:
-
Procedure:
-
Set a UV-visible spectrophotometer to 240 nm and maintain the temperature at 37°C.
-
In a quartz cuvette, combine the assay buffer, Mg(OAc)₂, NAA, and L-aspartase.
-
Incubate for several minutes to reach thermal equilibrium.
-
Initiate the reaction by adding the ASPA-containing sample.
-
Record the increase in absorbance at 240 nm over time.
-
-
Calculation:
-
Determine the initial reaction velocity (ΔA₂₄₀/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law (ε for fumarate at 240 nm = 2.53 mM⁻¹cm⁻¹).[27]
-
Signaling Pathways and Workflows
NAA Metabolic and Signaling Pathway
The following diagram illustrates the central metabolic pathway of NAA, from its synthesis in neuronal mitochondria to its catabolism in oligodendrocytes, and its subsequent influence on myelin lipid synthesis and epigenetic regulation.
Caption: Metabolic pathway of NAA from synthesis in neurons to catabolism and signaling in oligodendrocytes.
Experimental Workflow: HPLC Quantification of NAA
This diagram outlines the major steps involved in preparing and analyzing brain tissue samples for NAA quantification using HPLC.
Caption: Workflow for NAA quantification in brain tissue using HPLC with perchloric acid extraction.
Logical Relationship: Canavan Disease Pathophysiology
This diagram illustrates the causal chain from ASPA gene mutation to the key pathological features observed in Canavan Disease.
Caption: Pathophysiological cascade of Canavan Disease resulting from ASPA gene mutation.
References
- 1. Molecular identification of aspartate N-acetyltransferase and its mutation in hypoacetylaspartia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renewal of oligodendrocyte lineage reverses dysmyelination and CNS neurodegeneration through corrected N-acetylaspartate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. NAT8L N-acetyltransferase 8 like [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. The neuronal metabolite NAA regulates histone H3 methylation in oligodendrocytes and myelin lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cortical N-acetylaspartate concentrations are impacted in chronic stroke but do not relate to motor impairment: A magnetic resonance spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Acetylaspartate Drives Oligodendroglial Differentiation via Histone Deacetylase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Subacute Changes in N-Acetylaspartate (NAA) Following Ischemic Stroke: A Serial MR Spectroscopy Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Total brain N-acetylaspartate: a new measure of disease load in MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. researchgate.net [researchgate.net]
- 14. Longitudinal 1H MRS changes in mild cognitive impairment and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Early Alzheimer's Disease Neuropathology Detected by Proton MR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NAA is a Marker of Disability in Secondary-Progressive MS: A Proton MR Spectroscopic Imaging Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. ahajournals.org [ahajournals.org]
- 19. Molecular Identification of NAT8 as the Enzyme That Acetylates Cysteine S-Conjugates to Mercapturic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Circulating N-Acetylaspartate does not track brain NAA concentrations, cognitive function or features of small vessel disease in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Proton Magnetic Resonance Spectroscopy: Technique for the Neuroradiologist - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cds.ismrm.org [cds.ismrm.org]
- 23. e-mjm.org [e-mjm.org]
- 24. Automated Whole-Brain N-Acetylaspartate Proton MR Spectroscopic Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cores.emory.edu [cores.emory.edu]
- 26. Determination of N-acetylaspartic acid concentration in the mouse brain using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Characterization of Human Aspartoacylase: the brain enzyme responsible for Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]
The N-Acetylaspartate Pathway: A Comprehensive Technical Guide to its Core Biological Roles
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylaspartate (NAA) is one of the most abundant amino acids in the central nervous system (CNS), playing a pivotal role in a multitude of neurological processes.[1][2] Its unique metabolic pathway, compartmentalized between neurons and glial cells, is fundamental to myelin lipid synthesis, mitochondrial energy metabolism, and neuronal osmoregulation.[1][3] Dysregulation of the NAA pathway is a hallmark of several neurological disorders, most notably the devastating leukodystrophy, Canavan disease, making it a critical area of investigation for therapeutic intervention.[4][5] This technical guide provides an in-depth exploration of the biological functions of the NAA pathway, complete with quantitative data, detailed experimental protocols, and visual representations of the core mechanisms to facilitate a comprehensive understanding for researchers and drug development professionals.
The Core N-Acetylaspartate Metabolic Pathway
The NAA pathway involves a dynamic interplay between synthesis in neurons and catabolism in oligodendrocytes.[1]
-
Synthesis in Neurons: NAA is synthesized in the neuronal mitochondria from L-aspartate and acetyl-CoA, a reaction catalyzed by the enzyme N-acetylaspartate synthetase (NAT8L).[6][7]
-
Transport to Oligodendrocytes: Following its synthesis, NAA is transported out of the neurons and into adjacent oligodendrocytes.[1][3]
-
Catabolism in Oligodendrocytes: Within the oligodendrocytes, NAA is hydrolyzed by the enzyme aspartoacylase (ASPA) into acetate and L-aspartate.[8][9] The liberated acetate is a crucial precursor for the synthesis of fatty acids and steroids, which are essential components of the myelin sheath.[1][4]
This intercellular metabolic coupling underscores the critical role of the NAA pathway in maintaining the integrity and function of myelinated axons.
Diagram of the N-Acetylaspartate Metabolic Pathway
Key Biological Roles of the N-Acetylaspartate Pathway
The NAA pathway is integral to several critical functions within the CNS.
Myelin Lipid Synthesis
One of the most well-established roles of NAA is to provide the acetate necessary for the synthesis of myelin lipids by oligodendrocytes.[1][4] During the period of active myelination, there is a high demand for lipids to form the extensive myelin sheaths that insulate axons. The NAA pathway provides a direct and efficient source of acetyl-CoA, the building block for fatty acid and cholesterol synthesis, within the oligodendrocytes.[10] The critical nature of this function is highlighted in Canavan disease, where a deficiency in ASPA leads to a lack of available acetate, resulting in severe dysmyelination.[4][11]
Mitochondrial Energy Metabolism
NAA is also implicated in neuronal energy metabolism.[3][12] The synthesis of NAA in neuronal mitochondria is linked to the tricarboxylic acid (TCA) cycle. By converting aspartate to NAA, neurons may regulate the levels of TCA cycle intermediates, thereby influencing mitochondrial respiration and ATP production.[3] There is a significant positive correlation between NAA and ADP concentrations in the human brain, suggesting a link between NAA metabolism and cellular energy status.[12]
Neuronal Osmoregulation
As a highly concentrated anion in neurons, NAA contributes significantly to the intracellular osmotic pressure.[2][13] It is proposed that NAA acts as a neuronal osmolyte, helping to maintain fluid balance within the brain.[2] Changes in NAA concentration can impact water movement across neuronal membranes, which is crucial for maintaining cell volume and function.
Precursor for N-Acetylaspartylglutamate (NAAG) Synthesis
NAA serves as a direct precursor for the synthesis of the dipeptide N-acetylaspartylglutamate (NAAG), the most abundant peptide neurotransmitter in the mammalian brain.[1][3] NAAG is synthesized from NAA and glutamate and is involved in modulating synaptic transmission, primarily through its action on metabotropic glutamate receptors.
Diagram of the Intercellular Cycling of N-Acetylaspartate
Quantitative Data on N-Acetylaspartate
The concentration of NAA is a key indicator of neuronal health and is routinely measured in clinical and research settings using magnetic resonance spectroscopy (MRS).[14]
Table 1: N-Acetylaspartate (NAA) Concentrations in Healthy Human Brain
| Brain Region | NAA Concentration (mM) | Reference |
| Gray Matter (GM) | 14.3 ± 1.1 | [1][4] |
| White Matter (WM) | 9.5 ± 1.0 | [1][4] |
| Frontal Gray Matter | ~15% lower than normal white matter | [15] |
| Frontal White Matter | Reference | [16] |
| Hippocampal Body | 9.7 ± 1.5 | [12] |
| Occipital Lobe | 11.9 ± 1.9 | [12] |
Table 2: N-Acetylaspartate (NAA) Concentrations in Pathological Conditions
| Condition | Brain Region/Fluid | NAA Concentration Change | Reference |
| Canavan Disease | Brain | Markedly elevated | [17][18] |
| Canavan Disease (mouse model) | Brain | 10.8 mM (vs. 5.8 mM in WT) | [19] |
| Canavan Disease (post-gene therapy) | Cerebrospinal Fluid (CSF) | ~80-86% reduction from baseline | [20] |
| Multiple Sclerosis (RRMS) | Normal-Appearing White Matter | Reduced | [21] |
| Multiple Sclerosis (SPMS) | Normal-Appearing Gray Matter | Significantly lower than controls | [21] |
| Severe Traumatic Brain Injury | Cerebrospinal Fluid (CSF) | Elevated levels correlate with poor outcome | [5][13] |
| Alzheimer's Disease | Medial Temporal Lobe | Correlates with Aβ42 levels in CSF | [9] |
| Alcohol Dependence (1 week sober) | Various GM and WM regions | 6-19% lower | [15] |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for NAA Quantification in Brain Tissue
This protocol outlines a general procedure for the quantification of NAA in brain tissue samples using reversed-phase HPLC with UV detection.
References
- 1. Global Average Gray and White Matter N-acetylaspartate Concentration in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajnr.org [ajnr.org]
- 3. Automated Whole-Brain N-Acetylaspartate Proton MR Spectroscopic Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global average gray and white matter N-acetylaspartate concentration in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elevated cerebrospinal fluid concentrations of N-acetylaspartate correlate with poor outcome in a pilot study of severe brain trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Human Aspartoacylase: the brain enzyme responsible for Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Association of N-acetylaspartate and cerebrospinal fluid Aβ42 in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparing samples for Neutron Activation Analysis | AcrossBorders [acrossborders.oeaw.ac.at]
- 11. Whole-Brain N-Acetylaspartate as a Surrogate Marker of Neuronal Damage in Diffuse Neurologic Disorders | American Journal of Neuroradiology [ajnr.org]
- 12. High throughput screening cascade to identify human aspartate N-acetyltransferase (ANAT) inhibitors for Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elevated cerebrospinal fluid concentrations of N-acetylaspartate correlate with poor outcome in a pilot study of severe brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. N-ACETYLASPARTATE AS A MARKER OF NEURONAL INJURY IN NEURODEGENERATIVE DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Relationship between N-acetyl-aspartate in gray and white matter of abstinent methamphetamine abusers and their history of drug abuse: a proton magnetic resonance spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Canavan Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Suppressing N-Acetyl-l-Aspartate Synthesis Prevents Loss of Neurons in a Murine Model of Canavan Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Gray matter N-acetyl aspartate deficits in secondary progressive but not relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolomics, the pursuit of accurate and reproducible quantification of metabolites is paramount. This technical guide delves into the core principles and practical applications of deuterated internal standards, the undisputed gold standard for quantitative analysis in mass spectrometry-based metabolomics. This document provides an in-depth overview of their synthesis, application, and the profound impact they have on data quality, alongside detailed experimental protocols and a critical discussion of their limitations.
The Indispensable Role of Internal Standards in Metabolomics
Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. However, the analytical journey from sample collection to data interpretation is fraught with potential for variability. Factors such as sample preparation inconsistencies, matrix effects, and instrument drift can significantly impact the accuracy and precision of quantitative measurements.[1]
Internal standards (IS) are compounds added to a sample in a known concentration to correct for these variations.[2] An ideal internal standard should mimic the physicochemical behavior of the analyte of interest throughout the entire analytical workflow.[1] While various types of internal standards exist, stable isotope-labeled (SIL) internal standards, and particularly deuterated standards, have emerged as the superior choice for the most demanding quantitative applications.[3]
Deuterated Internal Standards: The Chemical Mimic
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its heavier, stable isotope, deuterium (²H or D).[1] This subtle change in mass allows the deuterated standard to be distinguished from the endogenous analyte by a mass spectrometer, while its chemical structure and properties remain virtually identical.[3]
Key Advantages of Deuterated Internal Standards:
-
Correction for Matrix Effects: Biological matrices like plasma, urine, and tissue extracts are complex mixtures that can suppress or enhance the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. Since deuterated standards co-elute and have nearly identical ionization efficiencies to their non-labeled counterparts, they experience the same matrix effects and can effectively normalize the analyte's signal.[4]
-
Compensation for Sample Preparation Variability: Losses can occur during sample extraction, protein precipitation, and other preparation steps. By adding the deuterated internal standard at the beginning of the workflow, any losses of the analyte will be mirrored by proportional losses of the internal standard, ensuring the final analyte-to-internal standard ratio remains constant.
-
Improved Accuracy and Precision: By accounting for both matrix effects and sample preparation inconsistencies, deuterated internal standards significantly enhance the accuracy and precision of quantitative results, leading to more reliable and reproducible data.[3]
-
Confident Metabolite Identification: The known mass shift between the unlabeled metabolite and its deuterated counterpart provides a high degree of confidence in the identification of the target analyte in complex biological samples.[3]
Quantitative Data Presentation
The impact of using deuterated internal standards on data quality is evident in the significant improvements in recovery and the mitigation of matrix effects. The following tables summarize quantitative data from various studies, highlighting the superior performance of deuterated internal standards compared to methods without their use or with other types of internal standards.
Table 1: Analyte Recovery with and without Deuterated Internal Standards
| Analyte | Biological Matrix | Recovery without IS (%) | Recovery with Deuterated IS (%) |
| Bencynonate | Human Plasma | 54.3 | Not Reported |
| Vitamin D Metabolites | Human Plasma | 71 - 86 | Not Reported |
| Endocannabinoids | Human CSF | 61.5 - 114.8 | Not Reported |
Note: While some studies report recovery rates in the presence of deuterated standards, they often don't provide a direct comparison to recovery without them in the same experiment. The data presented reflects the reported recovery in the described methods.
Table 2: Matrix Effect with and without Deuterated Internal Standards
| Analyte/Metabolite Class | Biological Matrix | Matrix Effect without IS (%) | Matrix Effect with Deuterated IS (%) |
| Fatty Acid Metabolites | Not Specified | Significant Ion Suppression | Not always necessary for improved reproducibility |
| Metanephrines | Plasma | Significant | Not always corrected for |
| Prednisolone/Prednisone | Urine | Significant in high specific gravity samples | Not fully compensated |
| Endocannabinoids | Human CSF | 24.4 - 105.2 (Ion Suppression to Enhancement) | Not Reported |
Note: The "Matrix Effect" is often expressed as a percentage, where 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement. The data highlights that while deuterated standards are the gold standard, they may not perfectly correct for matrix effects in all situations.
Experimental Protocols
The following are detailed methodologies for the application of deuterated internal standards in metabolomics workflows, from sample preparation to data acquisition.
Protocol 1: General LC-MS/MS Workflow for Targeted Metabolite Quantification in Plasma
This protocol outlines a typical workflow for the quantification of a panel of target metabolites in human plasma using deuterated internal standards.
1. Preparation of Internal Standard Spiking Solution:
- Obtain high-purity deuterated internal standards for each analyte of interest.
- Prepare a stock solution of each deuterated standard in a suitable organic solvent (e.g., methanol, acetonitrile).
- Create a working internal standard spiking solution by mixing the individual stock solutions to achieve a final concentration appropriate for the expected analyte levels in the plasma samples.
2. Sample Preparation:
- Thaw frozen plasma samples on ice.
- Vortex the samples to ensure homogeneity.
- In a microcentrifuge tube, add a specific volume of the internal standard spiking solution to a defined volume of plasma (e.g., 10 µL of IS solution to 100 µL of plasma).
- Vortex the mixture for 10-15 seconds.
- Add a protein precipitation solvent, such as four volumes of ice-cold acetonitrile or methanol, to the plasma/IS mixture.
- Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
- Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
- Carefully transfer the supernatant, which contains the metabolites and internal standards, to a new tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., a mixture of water and organic solvent compatible with the initial mobile phase conditions).
3. LC-MS/MS Analysis:
- Use a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or QTRAP instrument).
- Employ a reversed-phase or HILIC chromatography column suitable for the separation of the target metabolites.
- Develop a gradient elution method using appropriate mobile phases (e.g., water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B).
- Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. For each analyte and its corresponding deuterated internal standard, define a specific precursor ion to product ion transition.
- Optimize the collision energy and other MS parameters for each transition to achieve maximum sensitivity.
- Inject the reconstituted samples and acquire the data.
4. Data Processing and Quantification:
- Use the instrument's software to integrate the peak areas for each analyte and its corresponding deuterated internal standard.
- Calculate the peak area ratio of the analyte to its deuterated internal standard for each sample.
- Prepare a calibration curve by analyzing a series of calibration standards with known concentrations of the analytes and a constant concentration of the deuterated internal standards.
- Plot the peak area ratio versus the analyte concentration for the calibration standards and perform a linear regression to obtain the calibration curve.
- Use the equation of the calibration curve to determine the concentration of the analytes in the biological samples based on their measured peak area ratios.
Protocol 2: NMR-based Metabolomics of Biofluids
This protocol describes the preparation of protein-containing biofluids for ¹H NMR analysis, where deuterated solvents are used for protein precipitation and as a lock signal.
1. Sample Preparation:
- For serum or plasma, allow the sample to clot at room temperature and then centrifuge to separate the serum.
- In an NMR tube, dilute the biofluid (e.g., serum, urine) with a deuterated buffer solution (e.g., 200 mM sodium phosphate in deuterium oxide, pH 7.0) containing a known concentration of a reference standard (e.g., DSS or TSP). The dilution factor will depend on the sample type and the desired final concentration.
- The deuterated solvent will cause the precipitation of proteins.
- Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean NMR tube for analysis.
2. NMR Data Acquisition:
- Acquire ¹H NMR spectra on a high-field NMR spectrometer.
- Use a water suppression pulse sequence (e.g., presaturation or WET) to attenuate the large water signal.
- Ensure proper shimming and tuning of the probe for each sample.
3. Data Processing and Analysis:
- Process the raw NMR data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phasing, baseline correction, and referencing the chemical shift to the internal standard (e.g., DSS at 0.0 ppm).
- Identify metabolites by comparing the chemical shifts and coupling patterns of the signals in the spectra to databases (e.g., HMDB, BMRB) or by spiking with authentic standards.
- Quantify metabolites by integrating the area of their characteristic peaks and comparing it to the integral of the known concentration of the internal standard.
Visualizing the Workflow and Principles
Diagrams are essential for understanding complex experimental workflows and conceptual relationships. The following diagrams, created using the DOT language, illustrate the key processes in metabolomics utilizing deuterated internal standards.
Caption: A typical experimental workflow for quantitative metabolomics using deuterated internal standards.
Caption: The principle of correction for analytical variability using a deuterated internal standard.
Challenges and Considerations
While deuterated internal standards are incredibly powerful tools, they are not without their limitations. A thorough understanding of these potential challenges is crucial for robust method development and accurate data interpretation.
-
Isotopic Instability and H/D Exchange: Deuterium atoms, particularly those attached to heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups, can sometimes exchange with protons from the solvent or sample matrix.[4] This "back-exchange" can lead to the formation of the unlabeled analyte from the deuterated standard, resulting in an overestimation of the analyte's concentration. Careful selection of the labeling position is critical to minimize this risk.
-
Chromatographic Isotope Effect: The substitution of hydrogen with the slightly larger deuterium atom can sometimes lead to a small difference in retention time between the deuterated standard and the native analyte, especially in high-resolution chromatography.[4] This can result in the analyte and internal standard experiencing slightly different matrix effects, which can compromise the accuracy of quantification.
-
Altered Fragmentation Patterns: The presence of deuterium can occasionally alter the fragmentation pattern of a molecule in the mass spectrometer. This may necessitate the use of different MRM transitions for the analyte and the internal standard, which could potentially introduce bias.
-
Purity of the Standard: The isotopic and chemical purity of the deuterated internal standard is critical. The presence of unlabeled analyte as an impurity in the standard will lead to an overestimation of the analyte's concentration.
-
Cost and Availability: While generally more cost-effective than ¹³C or ¹⁵N labeled standards, the synthesis of custom deuterated standards for novel metabolites can be expensive and time-consuming.
Conclusion
Deuterated internal standards are an indispensable tool in the field of metabolomics, providing the foundation for accurate and reproducible quantitative analysis. Their ability to closely mimic the behavior of endogenous metabolites allows for effective correction of analytical variability, most notably matrix effects and inconsistencies in sample preparation. While challenges such as isotopic exchange and chromatographic shifts exist, a comprehensive understanding of these phenomena and careful method development can mitigate their impact. For researchers, scientists, and drug development professionals seeking to generate high-quality, reliable quantitative metabolomics data, the implementation of deuterated internal standards is not just a best practice but a critical component for ensuring the integrity and validity of their findings.
References
N-Acetyl-L-aspartic acid in Neurodegenerative Disease Research: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetyl-L-aspartic acid (NAA) is one of the most abundant amino acid derivatives in the central nervous system (CNS), second only to glutamate.[1] Since its discovery, NAA has been a subject of extensive research, revealing its multifaceted roles in neuronal health and function. In the context of neurodegenerative diseases, NAA has emerged as a crucial biomarker for neuronal viability and mitochondrial function. Its concentration, readily measurable in vivo by proton magnetic resonance spectroscopy (¹H-MRS), often reflects the extent of neuronal loss or dysfunction in a variety of pathological conditions, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.[2][3][4] This technical guide provides a comprehensive overview of the core aspects of NAA in neurodegenerative disease research, with a focus on its metabolism, quantitative analysis, and the experimental protocols utilized in its study.
N-Acetyl-L-aspartic Acid: Metabolism and Functions
NAA is synthesized in the neuronal mitochondria from L-aspartate and acetyl-coenzyme A (acetyl-CoA) by the enzyme L-aspartate N-acetyltransferase (NAT8L).[1][5] Following its synthesis, NAA is transported to the cytosol and then released into the extracellular space. The catabolism of NAA occurs primarily in oligodendrocytes, the myelin-producing cells of the CNS. Here, the enzyme aspartoacylase (ASPA) hydrolyzes NAA into acetate and L-aspartate.[6][7] This compartmentalization of synthesis and degradation highlights a crucial metabolic interplay between neurons and oligodendrocytes.[7]
The primary functions of NAA are still under investigation, but several key roles have been proposed:
-
Neuronal Osmolyte: NAA contributes to the maintenance of fluid balance within the brain.[7]
-
Source of Acetate for Myelin Synthesis: The acetate produced from NAA breakdown in oligodendrocytes is a vital precursor for the synthesis of fatty acids and steroids, which are essential components of the myelin sheath.[6][7]
-
Mitochondrial Energy Metabolism: The synthesis of NAA is linked to mitochondrial respiration and may facilitate the transport of carbon units across the mitochondrial membrane.[7]
-
Precursor for N-Acetylaspartylglutamate (NAAG): NAA serves as a precursor for the synthesis of the neuropeptide NAAG.[7]
-
Histone Modification: Recent studies have shown that NAA-derived acetate can influence histone acetylation and methylation, thereby regulating gene expression in oligodendrocytes.[8][9]
N-Acetyl-L-aspartic Acid in Neurodegenerative Diseases
A common pathological hallmark of many neurodegenerative diseases is the progressive loss of neurons. As NAA is predominantly localized within neurons, its concentration is a sensitive indicator of neuronal health. A reduction in NAA levels is a consistent finding across a spectrum of neurodegenerative disorders.
Alzheimer's Disease (AD)
In Alzheimer's disease, ¹H-MRS studies have consistently demonstrated significantly lower NAA levels in various brain regions, including the hippocampus, parietal lobe, and frontal lobe, when compared to healthy controls.[2][4][10] This decrease in NAA is thought to reflect both irreversible neuronal loss and reversible neuronal dysfunction.[1] Some studies have also reported an increase in myo-inositol (mI), a marker of glial cells, in conjunction with decreased NAA. The NAA/mI ratio is often used as a more sensitive marker for AD progression.[2][3]
| Disease State | Brain Region | NAA Change | Reference |
| Alzheimer's Disease | Frontal Lobe Gray Matter | 8.6% decrease | [10] |
| Alzheimer's Disease | Parietal Lobe White Matter | 7.4% decrease in NAA/Cr | [10] |
| Alzheimer's Disease | Hippocampus | Reduced NAA/Cr | [3] |
| Alzheimer's Disease | Posterior Cingulate Gyrus | Reduced NAA/Cr | [2] |
| Mild Cognitive Impairment (MCI) | Hippocampus | Mildly reduced NAA/Cr | [3] |
Parkinson's Disease (PD)
The findings in Parkinson's disease have been more varied. While the primary pathology of PD involves the loss of dopaminergic neurons in the substantia nigra, some ¹H-MRS studies have not detected significant changes in NAA levels in this region, particularly in treated patients.[11] However, other studies have reported lower NAA concentrations in the substantia nigra and other motor-related areas in PD patients compared to controls.[12][13] Furthermore, a lower NAA/Cr ratio in the substantia nigra has been correlated with greater disease severity.[11]
| Disease State | Brain Region | NAA Change | Reference |
| Parkinson's Disease | Substantia Nigra | Lower NAA concentration | [12] |
| Parkinson's Disease | Globus Pallidus | Significant decrease in NAA/Cr | [13] |
| Parkinson's Disease (Hoehn & Yahr stage ≥ 2) | Substantia Nigra | Lower NAA/Cr level | [11] |
| Parkinson's Disease | Motor Cortex | Significant reduction in NAA/Cr | [14] |
Huntington's Disease (HD)
Huntington's disease is characterized by the profound atrophy of the caudate nucleus and putamen. ¹H-MRS studies in HD patients have revealed significant reductions in NAA in these affected basal ganglia structures.[15][16][17] Reduced NAA and creatine have been observed in both symptomatic and presymptomatic individuals, suggesting that neuronal dysfunction precedes significant cell death.[18] In early-stage HD, a 20% decrease in glutamate and a 12% decrease in total creatine have been reported in the striatum, with a trend towards a 4% decrease in total NAA.[19]
| Disease State | Brain Region | NAA Change | Reference |
| Huntington's Disease | Basal Ganglia | Reduced NAA and creatine | [18] |
| Huntington's Disease (symptomatic) | Basal Ganglia | 60% of patients show reduced NAA | [18] |
| Huntington's Disease (presymptomatic) | Basal Ganglia | 30% of patients show reduced NAA | [18] |
| Huntington's Disease | Putamen | Significantly decreased NAA | [16] |
| Huntington's Disease vs. pre-HD | Caudate Nucleus | Significantly decreased NAA | [17] |
| Early Stage Huntington's Disease | Striatum | 20% decrease in Glutamate, 4% trend to decrease in tNAA | [19] |
Experimental Protocols
In Vivo Quantification of NAA using Proton Magnetic Resonance Spectroscopy (¹H-MRS)
¹H-MRS is a non-invasive technique that allows for the quantification of metabolites in the living brain.
Methodology:
-
Patient/Subject Preparation: The subject is positioned within the MRI scanner. No special preparation is typically required, but the head must remain still during the scan.
-
Data Acquisition:
-
A standard clinical MRI scanner (e.g., 1.5T, 3T, or higher field strengths) is used.
-
A volume of interest (VOI) is selected in the brain region to be studied (e.g., hippocampus, substantia nigra, caudate nucleus).
-
A localization sequence such as Point Resolved Spectroscopy (PRESS) or Stimulated Echo Acquisition Mode (STEAM) is employed to acquire the signal from the VOI.
-
Water suppression techniques are applied to minimize the dominant water signal and allow for the detection of lower concentration metabolites.
-
-
Spectral Processing and Quantification:
-
The acquired free induction decay (FID) signal is Fourier transformed to produce a spectrum.
-
The spectrum is then processed, which includes phasing, baseline correction, and eddy current correction.
-
The area under the NAA peak (at 2.02 ppm) is integrated.
-
Quantification can be relative (e.g., NAA/Cr or NAA/Cho ratios) or absolute (in mmol/L), with the latter requiring a reference standard such as the unsuppressed water signal from the same VOI.
-
Quantification of NAA in Brain Tissue using High-Performance Liquid Chromatography (HPLC)
HPLC provides a highly sensitive and specific method for the quantification of NAA in post-mortem or biopsied brain tissue.
Methodology:
-
Tissue Homogenization:
-
A known weight of brain tissue is homogenized in a suitable buffer, often an acidic solution (e.g., perchloric acid or formic acid) to precipitate proteins and extract small molecules.[20]
-
The homogenate is then centrifuged to pellet the precipitated proteins.
-
-
Derivatization (optional but common for fluorescence detection):
-
The supernatant containing NAA is collected.
-
A derivatizing agent, such as 4-N,N-dimethylaminosulfonyl-7-N-(2-aminoethyl)amino-2,1,3-benzoxadiazole (DBD-ED), is added to the supernatant to create a fluorescent NAA derivative.[21] This step significantly enhances the sensitivity of detection.
-
-
Chromatographic Separation:
-
The derivatized sample is injected into an HPLC system.
-
Separation is typically achieved on a reversed-phase column (e.g., C18).
-
An isocratic or gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile) is used to separate NAA from other compounds.
-
-
Detection and Quantification:
-
The eluted NAA derivative is detected by a fluorescence detector.
-
The concentration of NAA in the sample is determined by comparing the peak area to a standard curve generated from known concentrations of NAA.[21]
-
Enzymatic Assay for NAA Quantification
Enzymatic assays offer a specific and often high-throughput method for measuring NAA concentrations.
Methodology:
-
Sample Preparation:
-
Brain tissue extracts are prepared as described for HPLC, ensuring the removal of proteins.
-
It is crucial to remove endogenous aspartate, which can interfere with the assay. This is often achieved by passing the deproteinized extract through a strong cation exchange column.
-
-
Enzymatic Reaction:
-
The sample is incubated with the enzyme aspartoacylase (ASPA), which specifically hydrolyzes NAA to L-aspartate and acetate.
-
A coupled enzyme reaction is then used to detect the produced L-aspartate. For example, L-aspartate oxidase can be added to oxidize L-aspartate, generating hydrogen peroxide (H₂O₂).
-
-
Detection:
-
The H₂O₂ produced is measured using a colorimetric or fluorometric assay. A common method involves the use of horseradish peroxidase (HRP) and a substrate like Ampliflu Red, which produces a highly fluorescent product in the presence of H₂O₂.
-
-
Quantification:
-
The fluorescence or absorbance is measured using a plate reader.
-
The concentration of NAA in the original sample is calculated based on a standard curve prepared with known concentrations of NAA.
-
Mandatory Visualizations
Caption: N-Acetyl-L-aspartic acid (NAA) Metabolism Pathway.
Caption: NAA Signaling and Histone H3 Methylation in Oligodendrocytes.
Caption: Experimental Workflow for NAA Measurement.
Conclusion
N-Acetyl-L-aspartic acid is a key metabolite in the central nervous system, with its concentration serving as a reliable indicator of neuronal health and integrity. The consistent reduction of NAA in various neurodegenerative diseases underscores its importance as a non-invasive biomarker for disease diagnosis, progression, and response to therapeutic interventions. The methodologies outlined in this guide, from in vivo ¹H-MRS to ex vivo HPLC and enzymatic assays, provide a robust toolkit for researchers in the field. Further investigation into the intricate signaling pathways involving NAA, such as its role in histone modification and myelination, will undoubtedly unveil new therapeutic targets for debilitating neurodegenerative disorders.
References
- 1. N-acetylaspartate (NAA) induces neuronal differentiation of SH-SY5Y neuroblastoma cell line and sensitizes it to chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajnr.org [ajnr.org]
- 3. Magnetic resonance spectroscopy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-ACETYLASPARTATE AS A MARKER OF NEURONAL INJURY IN NEURODEGENERATIVE DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acetyl-aspartic acid (NAA) - metabolite - biocrates life science ag [biocrates.com]
- 6. N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The neuronal metabolite NAA regulates histone H3 methylation in oligodendrocytes and myelin lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The neuronal metabolite NAA regulates histone H3 methylation in oligodendrocytes and myelin lipid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Alzheimer Disease on Fronto-parietal Brain N-acetyl Aspartate and Myo-Inositol Using Magnetic Resonance Spectroscopic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brain proton magnetic resonance spectroscopy in patients with Parkinson’s disease [cjn.tums.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. Proton Magnetic Resonance Spectroscopy for the Early Diagnosis of Parkinson Disease in the Substantia Nigra and Globus Pallidus: A Meta-Analysis With Trial Sequential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Magnetic resonance spectroscopy in Parkinson’s disease (Chapter 15) - Magnetic Resonance Imaging in Movement Disorders [cambridge.org]
- 15. Neurochemical correlates of caudate atrophy in Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Early Diagnosis of Huntington Disease: Insights from Magnetic Resonance Spectroscopy—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ajnr.org [ajnr.org]
- 19. Expanded neurochemical profile in the early stage of Huntington disease using proton magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Determination of N-acetylaspartic acid concentration in the mouse brain using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of N-Acetyl-L-aspartic Acid: An In-depth Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
N-Acetyl-L-aspartic acid (NAA) is a molecule of significant interest in neuroscience and drug development, primarily due to its high concentration in the central nervous system and its role as a marker of neuronal health. This technical guide provides a comprehensive overview of the synthesis of NAA for research purposes, covering both chemical and enzymatic methodologies. It includes detailed experimental protocols, comparative quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Introduction to N-Acetyl-L-aspartic Acid (NAA)
Discovered in 1956, N-Acetyl-L-aspartic acid is one of the most abundant free amino acid derivatives in the vertebrate brain.[1] It is synthesized in neurons from L-aspartic acid and acetyl-coenzyme A.[2] Functionally, NAA is implicated in various crucial processes within the nervous system, including:
-
Myelin Synthesis: NAA serves as a source of acetate for the synthesis of lipids that form the myelin sheath around axons.[3][4]
-
Precursor to NAAG: NAA is a direct precursor for the synthesis of the neuropeptide N-acetylaspartylglutamate (NAAG).[5][6]
-
Neuronal Osmoregulation: It plays a role in maintaining fluid balance within neurons.[6]
-
Energy Metabolism: NAA is involved in mitochondrial energy production.[6]
Given its significance, the ability to synthesize high-purity NAA is crucial for advancing research into its physiological roles and its implications in neurological disorders such as Canavan disease and Alzheimer's disease.[4][7]
Chemical Synthesis of N-Acetyl-L-aspartic Acid
Chemical synthesis offers a reliable and scalable method for producing N-Acetyl-L-aspartic acid. A common and effective approach involves the N-acetylation of L-aspartic acid using acetic anhydride. A high-yield, three-step process involving protection, acylation, and deprotection has been detailed in the literature.[8]
Experimental Protocol: High-Yield Synthesis via a Three-Step Process
This protocol is adapted from a patented method demonstrating high efficiency and suitability for laboratory-scale synthesis.[8]
Step 1: Protection of L-aspartic acid
-
To a reaction flask, add 133.0 g of L-aspartic acid and 1330 ml of dioxane.
-
While stirring, raise the temperature to 40-50 °C.
-
Slowly bubble hexafluoroacetone gas through the mixture for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the L-aspartic acid spot completely disappears.
-
Continue stirring for an additional 2 hours.
-
Bubble nitrogen gas through the mixture for 1 hour to remove any remaining hexafluoroacetone.
-
Recover the dioxane by distillation under reduced pressure at a temperature below 60 °C.
-
Cool the resulting residue to room temperature.
-
Add 800 ml of dichloromethane and 300 ml of water to the residue, shake vigorously, and allow the layers to separate.
-
Collect the organic layer. This contains the protected L-aspartic acid intermediate.
Step 2: Acetylation of the Protected Intermediate
-
In a separate reaction flask, dissolve the protected intermediate in 1300 ml of dichloromethane.
-
Add 141.4 g of triethylamine to the solution.
-
Cool the mixture to 0-10 °C.
-
Slowly add 132.6 g of acetic anhydride dropwise.
-
After the addition is complete, stir the reaction mixture for 24 hours at room temperature.
-
Add 400 ml of water, stir, and separate the layers.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the acetylated intermediate.
Step 3: Deprotection to Yield N-Acetyl-L-aspartic Acid
-
To a reaction flask, add 1400 ml of dioxane and 50 ml of water.
-
While stirring, add 147.1 ml of 37% (w/w) hydrochloric acid.
-
Add the acetylated intermediate (approximately 276.9 g) to the acidic solution.
-
Allow the reaction to proceed for 36 hours at 20-30 °C.
-
Neutralize the mixture to a pH of 3-4 using sodium acetate.
-
Concentrate the solution to dryness under reduced pressure.
-
To the residue, add 1000 ml of dichloromethane and 200 ml of water for extraction.
-
Separate the organic phase and concentrate it to dryness under reduced pressure.
-
Recrystallize the crude product from 300 ml of acetic acid to obtain pure N-Acetyl-L-aspartic acid.
Data Presentation: Chemical Synthesis
| Parameter | Value | Reference |
| Starting Material | L-Aspartic Acid | [8] |
| Reagents | Hexafluoroacetone, Dioxane, Dichloromethane, Triethylamine, Acetic Anhydride, Hydrochloric Acid, Sodium Acetate, Acetic Acid | [8] |
| Overall Yield | 87.8% | [8] |
| Melting Point | 140 °C | [8] |
| ¹H NMR (400 MHz, DMSO-d₆) δ | 12.54 (s, 2H), 8.21 (d, J = 7.9 Hz, 1H), 4.66-4.32 (m, 1H), 2.67 (dd, J = 16.5, 5.6 Hz, 1H), 2.55 (dd, J = 16.5, 7.3 Hz, 1H), 1.83 (s, 3H) | [8] |
| Purity (Commercial Standard) | ≥99.0% (Titration) |
Enzymatic Synthesis of N-Acetyl-L-aspartic Acid
The biosynthesis of NAA in neurons is catalyzed by the enzyme L-aspartate N-acetyltransferase (EC 2.3.1.17), also known as NAT8L.[9][10] This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to L-aspartate.
The Enzyme: L-aspartate N-acetyltransferase (NAT8L)
-
Substrates: Acetyl-CoA and L-aspartate.[9]
-
Products: Coenzyme A (CoA) and N-Acetyl-L-aspartate.[9]
-
Cellular Localization: While initially thought to be mitochondrial, recent studies have shown that NAT8L is primarily associated with the endoplasmic reticulum.[10][11]
-
Tissue Distribution: The enzyme's activity is predominantly found in the nervous system, with the highest levels in the brainstem and spinal cord.[12]
-
Challenges in Application: As a membrane-bound protein, NAT8L is difficult to purify, which has limited its use in cell-free enzymatic synthesis for research purposes.[10] Current research protocols often rely on preparations from brain tissue homogenates or cell transfection studies.[10][13]
Conceptual Experimental Protocol: Enzymatic Synthesis using Brain Tissue Preparation
This conceptual protocol is based on methodologies described for studying the enzyme's activity.[12][13]
-
Enzyme Preparation:
-
Homogenize fresh or frozen brain tissue (e.g., rat brainstem) in a suitable buffer.
-
Centrifuge the homogenate to pellet cellular debris and obtain a supernatant containing the enzyme.
-
For a more concentrated preparation, a membrane fraction can be isolated through ultracentrifugation.
-
The enzyme can be solubilized from the membrane fraction using a mild detergent like Triton X-100.[12]
-
-
Enzymatic Reaction:
-
In a reaction vessel, combine the enzyme preparation with a buffered solution containing L-aspartate and acetyl-CoA.
-
Incubate the mixture at an optimal temperature (e.g., 37 °C) for a defined period.
-
The reaction can be monitored by measuring the formation of NAA using techniques like HPLC or by using radiolabeled substrates and quantifying the radioactive product.
-
-
Purification:
-
Terminate the reaction by denaturing the enzyme (e.g., by adding acid or boiling).
-
Remove the denatured protein by centrifugation.
-
The supernatant containing NAA can be purified using ion-exchange chromatography.
-
Data Presentation: Enzymatic Synthesis
| Parameter | Value/Description | Reference |
| Enzyme | L-aspartate N-acetyltransferase (NAT8L) | [9][10] |
| Substrates | L-Aspartate, Acetyl-CoA | [9] |
| Source of Enzyme | Brain tissue homogenates (e.g., rat, cat) | [12][13] |
| Enzyme Activity (Rat Brainstem) | 10-15 pmol/min/mg tissue | [12] |
| Challenges | Difficult to purify due to being a membrane-bound protein. | [10] |
Mandatory Visualizations
Signaling and Metabolic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key biological pathways involving N-Acetyl-L-aspartic acid.
Caption: Tricellular metabolism of NAA and NAAG.
References
- 1. N-acetyl-L-aspartic acid: a literature review of a compound prominent in 1H-NMR spectroscopic studies of brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetyl-L-aspartic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. Intraneuronal N-acetylaspartate supplies acetyl groups for myelin lipid synthesis: evidence for myelin-associated aspartoacylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Canavan disease and the role of N-acetylaspartate in myelin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring N-acetyl aspartate synthesis in vivo using proton magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN114014773A - Preparation method of N-acetyl-L-aspartic acid - Google Patents [patents.google.com]
- 9. Aspartate N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 10. Molecular identification of aspartate N-acetyltransferase and its mutation in hypoacetylaspartia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determinants of the enzymatic activity and the subcellular localization of aspartate N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Acetylation of L-aspartate in the nervous system: differential distribution of a specific enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to N-Acetyl-L-aspartic acid-d3 (CAS: 284665-15-2) for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of N-Acetyl-L-aspartic acid-d3 (CAS: 284665-15-2), a deuterated analog of the endogenous metabolite N-Acetyl-L-aspartic acid (NAA). Primarily utilized as an internal standard in mass spectrometry-based quantitative analyses, this stable isotope-labeled compound is an indispensable tool in neuroscience, clinical diagnostics, and drug development. This document details its physicochemical properties, outlines a representative synthetic pathway, and provides comprehensive experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Furthermore, it elucidates the biological significance of NAA, including its metabolic pathways and role as a biomarker for neuronal health.
Introduction
N-Acetyl-L-aspartic acid (NAA) is the second most abundant amino acid derivative in the central nervous system (CNS), playing a crucial role in various neurochemical processes.[1] Its concentration is a well-established marker for neuronal viability and integrity, with alterations in NAA levels implicated in numerous neurological disorders, including Alzheimer's disease, stroke, and Canavan disease.[1][2] Accurate quantification of NAA in biological matrices is therefore of paramount importance for both basic research and clinical diagnostics.
This compound is a stable isotope-labeled form of NAA, where three hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a mass shift of +3 Da, allowing it to be distinguished from endogenous NAA by mass spectrometry.[2] Its chemical and physical properties are nearly identical to its non-deuterated counterpart, making it an ideal internal standard for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantitative assays.[3][4][5]
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| CAS Number | 284665-15-2 |
| Molecular Formula | C₆H₆D₃NO₅ |
| Molecular Weight | 178.16 g/mol [2][6] |
| Appearance | White to off-white solid[3] |
| Isotopic Purity | ≥98 atom % D |
| Chemical Purity | ≥98% |
| SMILES | O=C(O)C([2H])([2H])C(C(O)=O)([2H])NC(C)=O[3][6] |
| InChI Key | OTCCIMWXFLJLIA-BWBLNMPZSA-N |
Synthesis
While a specific, detailed protocol for the commercial synthesis of this compound is often proprietary, a representative synthetic route can be described based on established chemical principles. The synthesis typically involves two key steps: the preparation of deuterated L-aspartic acid and its subsequent N-acetylation.
Representative Synthetic Workflow
References
- 1. This compound|CAS 284665-15-2 [benchchem.com]
- 2. Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Determination of N-acetylaspartic acid in human cerebrospinal fluid by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of N-Acetyl-L-aspartic Acid in Biological Matrices using N-Acetyl-L-aspartic acid-d3 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-aspartic acid (NAA) is the second most abundant amino acid derivative in the central nervous system and serves as a crucial biomarker for neuronal health and integrity.[1][2] Elevated or diminished levels of NAA are associated with various neurological and metabolic disorders, including Canavan disease, a severe inherited leukodystrophy characterized by the excessive urinary excretion of NAA.[3] Consequently, the accurate and precise quantification of NAA in biological fluids such as urine, plasma, and cerebrospinal fluid is paramount for clinical diagnostics and research.[4]
This application note details a robust and rapid Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N-Acetyl-L-aspartic acid. The use of a stable isotope-labeled internal standard, N-Acetyl-L-aspartic acid-d3 (NAA-d3), ensures high accuracy and reproducibility by correcting for matrix effects and variations during sample preparation and analysis. The described "dilute and shoot" methodology for urine samples minimizes sample preparation time, making it ideal for high-throughput screening.[5]
Principle of the Method
The quantitative analysis of NAA is based on the stable isotope dilution method. A known concentration of the deuterated internal standard, this compound, is added to the biological sample. This "spiked" sample is then directly injected or subjected to a simple protein precipitation step before injection into the LC-MS/MS system. The chromatographic separation is achieved on a C8 or a polar-modified column. Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte (NAA) to the peak area of the internal standard (NAA-d3) is used to calculate the concentration of NAA in the sample, thereby correcting for any analyte loss during sample processing and instrumental variability.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the LC-MS/MS method for NAA analysis.
Table 1: LC-MS/MS Method Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C8 (2.1 x 150 mm) or similar |
| Mobile Phase | 50:50 (v/v) Acetonitrile:Water with 0.05% Formic Acid[3] |
| Flow Rate | 0.25 mL/min[3] |
| Injection Volume | 5-10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 2-3 minutes[3] |
| Mass Spectrometry | |
| Ionization Mode | Negative Ion Electrospray (ESI-)[3] |
| MRM Transitions | |
| N-Acetyl-L-aspartic acid (NAA) | m/z 174 → 88, 174 → 130, 174 → 58[3] |
| This compound (NAA-d3) | m/z 177 → 89[3] |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity | Up to 2000 µmol/L[5] |
| Limit of Quantification (LOQ) | 1 µmol/L (in urine)[3][5] |
| Inter-assay Coefficient of Variation (%CV) | < 7%[5] |
| Intra-assay Coefficient of Variation (%CV) | < 7%[5] |
| Recovery | 98.9 - 102.5%[5] |
| Accuracy (Plasma) | 98 - 103%[4] |
| Precision (Plasma) | 1 - 3%[4] |
Table 3: Representative NAA Concentrations in Biological Samples
| Sample Type | Condition | NAA Concentration |
| Urine | Control (n=159) | <39 mmol/mol creatinine[3] |
| Urine | Canavan Disease Patients (n=17) | 366 - 21,235 mmol/mol creatinine[3] |
| Plasma | Control Subjects (n=96) | 16.46 - 63.40 ng/mL[4] |
| Dried Blood Spot | Control Newborns | Mean of 0.9 µmol/dm³[6] |
| Dried Blood Spot | Control Children (10 months - 7 years) | Mean of 0.5 µmol/dm³[6] |
| Dried Blood Spot | Canavan Disease Patients | >10 times higher than age-matched controls[6] |
Experimental Protocols
Preparation of Stock and Working Solutions
-
NAA Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Acetyl-L-aspartic acid and dissolve it in 10 mL of deionized water.
-
NAA-d3 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of deionized water.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the NAA stock solution with deionized water or a surrogate matrix. Prepare a working internal standard solution by diluting the NAA-d3 stock solution to the desired concentration (e.g., 10 µg/mL).
Sample Preparation Protocol (Urine - "Dilute and Shoot")
-
To a 1.5 mL microcentrifuge tube, add 10 µL of urine sample.
-
Add 480 µL of deionized water and 10 µL of the working internal standard solution (NAA-d3).
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Sample Preparation Protocol (Plasma)
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of the working internal standard solution (NAA-d3).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS System Operation
-
Equilibrate the LC system with the mobile phase until a stable baseline is achieved.
-
Set up the MS/MS method with the appropriate MRM transitions and instrument parameters as detailed in Table 1.
-
Create a sequence table including calibration standards, quality control samples, and unknown samples.
-
Inject the samples and acquire the data.
Data Analysis
-
Integrate the chromatographic peaks for both NAA and NAA-d3.
-
Calculate the peak area ratio (NAA peak area / NAA-d3 peak area) for all standards and samples.
-
Construct a calibration curve by plotting the peak area ratio of the standards against their known concentrations.
-
Determine the concentration of NAA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
References
- 1. N-acetyl-L-aspartic acid: a literature review of a compound prominent in 1H-NMR spectroscopic studies of brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetylaspartic acid - Wikipedia [en.wikipedia.org]
- 3. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotope dilution analysis of N-acetylaspartic acid in urine by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Quantitative Analysis of N-Acetylaspartate (NAA) using a Stable Isotope-Labeled (d3) Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the accurate and precise quantification of N-Acetylaspartate (NAA) in biological matrices using a stable isotope-labeled internal standard (NAA-d3) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
N-Acetylaspartate (NAA) is one of the most abundant amino acid derivatives in the central nervous system (CNS), where it is considered a marker of neuronal viability and density. Its concentration is known to change in various neurological and psychiatric disorders, including Canavan disease, Alzheimer's disease, Huntington's disease, and multiple sclerosis, making it a critical biomarker in neuroscience research and clinical diagnostics. Accurate and robust quantification of NAA in biological samples such as cerebrospinal fluid (CSF) and plasma is crucial for understanding disease pathophysiology and for the development of novel therapeutics.
This application note details a sensitive and specific method for NAA quantification using LC-MS/MS coupled with a stable isotope-labeled internal standard (SIL-IS), N-Acetyl-d3-aspartic acid (NAA-d3). The use of a SIL-IS is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, correcting for variations during sample preparation and analysis, thereby ensuring high accuracy and precision.
Principle of the Method
The method employs a straightforward protein precipitation step to extract NAA and the NAA-d3 internal standard from the biological matrix. The separation of NAA from other endogenous components is achieved using hydrophilic interaction liquid chromatography (HILIC). Detection and quantification are performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The instrument monitors specific precursor-to-product ion transitions for both NAA and NAA-d3. The concentration of NAA in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this ratio against a calibration curve prepared with known concentrations of NAA.
Experimental Workflow
Caption: High-level workflow for NAA quantification.
Materials and Reagents
-
Analytes: N-Acetyl-L-aspartic acid (Sigma-Aldrich)
-
Internal Standard: N-Acetyl-d3-aspartic acid (NAA-d3) (CDN Isotopes)
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)
-
Equipment: Vortex mixer, Centrifuge, Analytical balance, Calibrated pipettes, HPLC vials
-
Instrumentation: A Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer.
Detailed Experimental Protocol
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve NAA and NAA-d3 in LC-MS grade water to create primary stock solutions.
-
Working Standard Solutions: Prepare a series of NAA working standard solutions by serially diluting the primary stock with water/acetonitrile (50:50, v/v).
-
Internal Standard Working Solution (100 ng/mL): Dilute the NAA-d3 primary stock with water/acetonitrile (50:50, v/v).
Sample Preparation
The following protocol is optimized for human plasma. It can be adapted for other matrices like CSF or tissue homogenates.
Caption: Step-by-step sample preparation workflow.
Calibration Curve and Quality Control (QC) Samples
Prepare calibration standards by spiking known amounts of NAA working solutions into a surrogate matrix (e.g., charcoal-stripped plasma). QC samples should be prepared at low, medium, and high concentrations in the same manner to assess the accuracy and precision of the assay. Process these samples alongside the unknown samples using the protocol in section 5.2.
LC-MS/MS Parameters
The following parameters serve as a guideline and may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
|---|---|
| Column | Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 90% B (0-1 min), 90-50% B (1-4 min), 50% B (4-5 min), 90% B (5.1-7 min) |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
|---|---|
| Instrument | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters) |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 450 °C |
| Gas Flow | Instrument Dependent |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for NAA and NAA-d3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| NAA | 174.0 | 130.0 | 100 | -15 |
| NAA-d3 (IS) | 177.0 | 133.0 | 100 | -15 |
Data Analysis and Results
Quantification is based on the ratio of the peak area of NAA to the peak area of the internal standard (NAA-d3). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the prepared calibration standards. A linear regression model with a weighting factor of 1/x or 1/x² is typically applied. The concentration of NAA in unknown samples is then calculated from their measured peak area ratios using the regression equation.
Assay Performance Characteristics
The method should be validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines if required. Representative acceptance criteria are shown below.
Table 4: Representative Quantitative Performance Data
| Parameter | Value | Acceptance Criteria |
|---|---|---|
| Calibration Range | 10 - 5000 ng/mL | - |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Accuracy (QC) | 92% - 108% | 85% - 115% (80-120% for LLOQ) |
| Precision (QC, %CV) | < 9% | ≤ 15% (≤ 20% for LLOQ) |
| Lower Limit of Quant. | 10 ng/mL | S/N > 10, within accuracy/precision limits |
Conclusion
This application note presents a robust and reliable LC-MS/MS method for the quantitative analysis of N-Acetylaspartate in biological fluids. The use of a stable isotope-labeled internal standard (NAA-d3) ensures high accuracy and precision by correcting for matrix effects and procedural losses. The described HILIC-based separation combined with MRM detection provides excellent sensitivity and specificity, making this method highly suitable for both basic research and demanding clinical or pharmaceutical applications where accurate biomarker measurement is essential.
Application Notes and Protocols for the Quantification of N-Acetyl-L-aspartic Acid in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-aspartic acid (NAA) is a vital metabolite primarily found in the central nervous system and is a well-established biomarker for neuronal health and integrity. In the context of certain metabolic disorders, particularly Canavan disease, the quantification of NAA in urine is a critical diagnostic tool. Canavan disease is a rare, progressive, and fatal autosomal recessive leukodystrophy resulting from a deficiency of the enzyme aspartoacylase (ASPA).[1][2][3] This enzymatic deficiency leads to a toxic accumulation of NAA in the brain and a significant increase in its urinary excretion.[1][2] Accurate and robust analytical methods for NAA quantification in urine are therefore essential for early diagnosis, monitoring disease progression, and evaluating the efficacy of potential therapeutic interventions.
This document provides detailed application notes and protocols for the quantification of NAA in urine, with a primary focus on the highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Additionally, a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) is presented.
Signaling Pathway in Canavan Disease
In a healthy state, NAA is synthesized in neuronal mitochondria from L-aspartate and acetyl-CoA. It is then transported to oligodendrocytes, where the enzyme aspartoacylase (ASPA) hydrolyzes it back into L-aspartate and acetate. The acetate is a crucial precursor for myelin lipid synthesis. In Canavan disease, the deficiency of ASPA disrupts this cycle, leading to an accumulation of NAA and a deficit in acetate for myelination.[3][4][5]
Experimental Protocols
Protocol 1: Quantification of NAA in Urine by LC-MS/MS
This protocol is based on a "dilute and shoot" method, which is rapid, robust, and requires minimal sample preparation.
1. Materials and Reagents:
-
N-Acetyl-L-aspartic acid (NAA) standard
-
N-Acetyl-L-aspartic acid-d3 (d3-NAA) internal standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Urine samples
2. Urine Sample Collection and Storage:
-
Collect mid-stream urine samples in sterile containers.
-
To prevent bacterial degradation of metabolites, it is recommended to process samples as soon as possible.[6]
-
If immediate processing is not possible, samples should be centrifuged at 4°C to remove particulate matter.[7]
-
For short-term storage (up to 24-48 hours), store at 4°C.[8] For long-term storage, freeze at -80°C.[7][8] Avoid repeated freeze-thaw cycles.[7]
3. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a microcentrifuge tube, add 10 µL of urine to 490 µL of a solution containing the internal standard (d3-NAA) in the mobile phase. The final concentration of the internal standard should be optimized based on the instrument's sensitivity.
4. LC-MS/MS Instrumentation and Conditions:
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C8 column (e.g., 2.1 x 150 mm) |
| Mobile Phase | 50:50 (v/v) Acetonitrile:Water containing 0.05% Formic Acid |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | Ambient or controlled at 25°C |
| Tandem Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (NAA) | m/z 174 -> 88, 174 -> 130, 174 -> 58 (quantifier and qualifiers)[7] |
| MRM Transition (d3-NAA) | m/z 177 -> 89[7] |
| Dwell Time | Optimized for the specific instrument (e.g., 100 ms) |
| Collision Energy | Optimized for the specific instrument |
5. Data Analysis and Quantification:
-
Create a calibration curve using known concentrations of NAA standard spiked into a control urine matrix.
-
Quantify the NAA concentration in the unknown samples by interpolating their peak area ratios (NAA/d3-NAA) against the calibration curve.
-
It is recommended to normalize the NAA concentration to the urinary creatinine concentration to account for variations in urine dilution.
Protocol 2: Overview of GC-MS Method for NAA Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is an alternative method, though it typically requires more extensive sample preparation.
1. Sample Preparation:
-
Extraction: Acidify urine samples and perform a liquid-liquid extraction with a solvent like ethyl acetate.
-
Derivatization: Convert the non-volatile NAA into a volatile derivative suitable for GC analysis. A common method is esterification using pentafluorobenzyl (PFB) bromide.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatography: A capillary column (e.g., DB-5MS) is used for separation. The oven temperature is programmed to ramp up to elute the NAA derivative.
-
Mass Spectrometry: Electron impact (EI) or negative-ion chemical ionization (NICI) can be used. NICI often provides higher sensitivity. Selected Ion Monitoring (SIM) is used to monitor characteristic ions of the NAA derivative and an appropriate internal standard.
Workflow Diagram
Quantitative Data Summary
The following tables summarize typical performance characteristics of the LC-MS/MS method for NAA quantification in urine.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | Up to 2000 µmol/L | [6] |
| Limit of Quantification (LOQ) | 1 µmol/L | [6][7] |
| Intra-assay Precision (CV%) | < 7% | [6] |
| Inter-assay Precision (CV%) | < 7% | [6] |
| Recovery | 98.9 - 102.5% | [6] |
| Run Time | Approximately 2 minutes | [7] |
Table 2: Comparison of Analytical Methods for NAA Quantification
| Feature | LC-MS/MS | GC-MS |
| Sample Prep | Simple "dilute and shoot" | Requires extraction and derivatization |
| Throughput | High | Lower |
| Sensitivity | High | High, especially with NICI |
| Specificity | Very High (due to MS/MS) | High |
| Robustness | Generally high | Can be affected by derivatization efficiency |
| Primary Use | High-throughput clinical and research | Historically used, still a valid alternative |
Conclusion
The quantification of N-Acetyl-L-aspartic acid in urine is a cornerstone in the diagnosis and study of Canavan disease. The presented LC-MS/MS protocol offers a rapid, sensitive, and specific method that is well-suited for high-throughput applications in clinical and research settings. The minimal sample preparation reduces the potential for analytical variability and allows for a faster turnaround time. While GC-MS remains a viable technique, the advantages of LC-MS/MS in terms of sample preparation simplicity and throughput make it the preferred method for modern metabolomic analyses of NAA. Adherence to proper sample collection and storage protocols is crucial to ensure the integrity of the results.
References
- 1. Canavan disease. Analysis of the nature of the metabolic lesions responsible for development of the observed clinical symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI Insight - Redirecting N-acetylaspartate metabolism in the central nervous system normalizes myelination and rescues Canavan disease [insight.jci.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Ablating N-Acetylaspartate Prevents Leukodystrophy in a Canavan Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urine stability for metabolomic studies: effects of preparation and storage | Semantic Scholar [semanticscholar.org]
- 7. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canavan disease is a rare, progressive, and fatal autosomal recessive leukodystrophy.[1][2] It is characterized by the deficiency of the enzyme aspartoacylase, which is responsible for the hydrolysis of N-acetylaspartic acid (NAA) into acetate and L-aspartate.[1][3] This enzymatic defect leads to a toxic accumulation of NAA in the brain and other bodily fluids, resulting in spongiform degeneration of the white matter.[1] Clinical manifestations include macrocephaly, poor head control, seizures, and significant developmental delays.[3]
The quantification of elevated NAA levels in biological fluids, particularly urine, is a key diagnostic marker for Canavan disease.[1][3][4] Stable isotope dilution analysis using N-Acetyl-L-aspartic acid-d3 (NAA-d3) as an internal standard coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a rapid, sensitive, and specific method for the accurate measurement of NAA.[3][5][6] This "dilute and shoot" method requires minimal sample preparation, making it highly suitable for clinical screening.[5][6]
Biochemical Pathway
The accumulation of N-acetylaspartic acid (NAA) is central to the pathophysiology of Canavan disease. In a healthy individual, NAA is synthesized in neuronal mitochondria from acetyl-CoA and aspartic acid. It is then transported to oligodendrocytes, the myelin-producing cells of the central nervous system. Within the oligodendrocytes, the enzyme aspartoacylase (ASPA) hydrolyzes NAA into acetate and L-aspartate. The acetate is a crucial component for the synthesis of myelin lipids. In Canavan disease, a deficiency in ASPA leads to a buildup of NAA and a lack of available acetate, impairing myelin formation and maintenance.[1]
Experimental Protocols
Protocol 1: Quantification of N-acetylaspartic acid in Urine using LC-MS/MS
This protocol is adapted from a "dilute and shoot" method, which is noted for its simplicity, speed, and reliability.[5][6]
1. Materials and Reagents:
-
N-Acetyl-L-aspartic acid (NAA) standard
-
This compound (NAA-d3) internal standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control urine samples
-
Patient urine samples
2. Preparation of Stock and Working Solutions:
-
NAA Stock Solution (1 mg/mL): Dissolve 10 mg of NAA in 10 mL of ultrapure water.
-
NAA-d3 Internal Standard Working Solution (10 µg/mL): Prepare by diluting a stock solution of NAA-d3 in ultrapure water.
-
Calibration Standards: Prepare a series of calibration standards by spiking control urine with appropriate volumes of the NAA stock solution to achieve a concentration range (e.g., 1 to 2000 µmol/L).[5][6]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in control urine in the same manner as the calibration standards.
3. Sample Preparation:
-
Collect random urine specimens. A first morning void is preferred.[7]
-
To a 1.5 mL microcentrifuge tube, add 10 µL of the NAA-d3 internal standard working solution.
-
Add 100 µL of urine (calibrator, QC, or patient sample).
-
Vortex for 10 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
| Parameter | Setting |
| LC System | Agilent 1200 Series or equivalent |
| MS System | API 4000 triple quadrupole mass spectrometer or equivalent |
| Column | C8 column (e.g., 2.1 x 150 mm)[3] |
| Mobile Phase | Acetonitrile:Water (1:1, v/v) with 0.05% formic acid[3] |
| Flow Rate | 0.25 mL/min[3] |
| Injection Volume | 10 µL |
| Ionization Mode | Negative Ion Electrospray (ESI-)[3][5] |
| MRM Transitions | NAA: m/z 174 -> 88, 174 -> 130, 174 -> 58[3] NAA-d3: m/z 177 -> 89[3] |
| Run Time | Approximately 2 minutes[3] |
5. Data Analysis:
-
Quantify NAA concentrations using the peak area ratio of NAA to NAA-d3 against the calibration curve.
-
Express urinary NAA concentrations relative to creatinine concentration (mmol/mol creatinine) to account for variations in urine dilution.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of NAA in urine samples using LC-MS/MS with NAA-d3 as an internal standard.
Quantitative Data Summary
The use of NAA-d3 as an internal standard allows for precise and accurate quantification of NAA levels. The following tables summarize typical performance characteristics of the LC-MS/MS method and the expected NAA concentrations in different populations.
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Value | Reference |
| Linearity | Up to 2000 µmol/L | [5][6] |
| Limit of Quantification (LOQ) | 1 µmol/L (S/N = 12) | [3][5] |
| Inter-assay Coefficient of Variation | < 7% | [5][6] |
| Intra-assay Coefficient of Variation | < 7% | [5][6] |
| Recovery | 98.9 - 102.5% | [5][6] |
| NAA Retention Time | ~1.6 minutes | [3][5] |
| Total Run Time | ~2 minutes | [3] |
Table 2: Urinary N-acetylaspartic acid Concentrations
| Population | NAA Concentration (mmol/mol creatinine) | Reference |
| Healthy Controls (n=159) | < 39 | [3] |
| Canavan Disease Patients (n=17) | 366 - 21,235 | [3] |
Table 3: N-acetylaspartic acid Concentrations in Dried Blood Spots
| Population | NAA Concentration (µmol/L) | Reference |
| Healthy Controls (n=59) | 0.24 - 0.99 | [8] |
| Canavan Disease Patients (n=25) | 1.81 - 14.0 | [8] |
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based screening for Canavan disease provides a robust, high-throughput, and reliable diagnostic method. The simple "dilute and shoot" sample preparation for urine makes this approach particularly advantageous for newborn screening and routine clinical diagnostics. The clear differentiation in NAA levels between affected individuals and healthy controls, as demonstrated in the provided data, underscores the clinical utility of this methodology. For drug development professionals, this quantitative assay is invaluable for monitoring the biochemical efficacy of potential therapies aimed at reducing NAA accumulation.
References
- 1. Canavan Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Canavan Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stable isotope dilution analysis of N-acetylaspartic acid in urine by liquid chromatography electrospray ionization tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. Quantification of N-acetyl-l-aspartate in dried blood spots: A simple and fast LC-MS/MS neonatal screening method for the diagnosis of Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Rapid Quantification of N-Acetylaspartate (NAA) in Urine using a 'Dilute and Shoot' Method with d3-NAA Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a simple, rapid, and robust 'dilute and shoot' liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-acetylaspartate (NAA) in urine. The use of a stable isotope-labeled internal standard, d3-N-acetylaspartate (d3-NAA), ensures accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This method is particularly suitable for high-throughput screening and clinical research applications where rapid sample turnaround is critical.
Introduction
N-acetylaspartate (NAA) is an amino acid derivative primarily found in the central nervous system and is considered a marker of neuronal health.[1] Elevated levels of NAA in urine are a key diagnostic indicator for Canavan disease, a rare and severe autosomal recessive leukodystrophy.[1][2] Traditional methods for NAA quantification can be time-consuming, often involving complex sample extraction and derivatization steps. The 'dilute and shoot' approach offers a significant simplification of the sample preparation workflow, reducing analysis time and minimizing the potential for analyte loss.[2][3][4] This application note provides a detailed protocol for a validated 'dilute and shoot' LC-MS/MS method for NAA in urine, utilizing d3-NAA as an internal standard for reliable quantification.
Experimental Protocols
Materials and Reagents
-
N-Acetylaspartate (NAA) standard
-
d3-N-Acetylaspartate (d3-NAA) internal standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Pooled control urine for calibrators and quality control samples
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation
The 'dilute and shoot' sample preparation is a straightforward process:
-
Internal Standard Spiking: Add a precise volume of d3-NAA internal standard solution to an aliquot of untreated urine sample.
-
Mixing: Vortex the mixture thoroughly to ensure homogeneity.
-
Transfer: The sample is now ready for direct injection into the LC-MS/MS system.
LC-MS/MS Method
The following parameters have been established for the analysis of NAA and d3-NAA:
| Parameter | Condition |
| LC Column | C8 minibore column (e.g., 2.1 x 150 mm) |
| Mobile Phase | 50% Acetonitrile in water with 0.05% Formic Acid |
| Flow Rate | 0.25 mL/min |
| Injection Volume | Direct injection of the diluted sample |
| Run Time | Approximately 2.2 minutes |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |
Table 1: LC-MS/MS Instrumental Parameters.
Mass Spectrometry Transitions
The following MRM transitions should be monitored:
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| NAA | 174 | 88, 130, 58 |
| d3-NAA | 177 | 89 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for NAA and d3-NAA.[1]
Method Validation Data
The described 'dilute and shoot' method has been validated for its performance. The key validation parameters are summarized below:
| Validation Parameter | Result |
| Linearity | Linear up to 2000 µmol/L |
| Limit of Quantification (LOQ) | 1 µmol/L (S/N = 12) |
| Intra-assay Precision (CV) | < 7% |
| Inter-assay Precision (CV) | < 7% |
| Recovery | 98.9 - 102.5% |
Table 3: Summary of Method Validation Parameters.[2][3][4][5]
Experimental Workflow Diagram
References
- 1. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope dilution analysis of N-acetylaspartic acid in urine by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Acetyl-L-aspartic acid-d3 in Dried Blood Spot Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of N-Acetyl-L-aspartic acid (NAA) in dried blood spots (DBS) using its deuterated internal standard, N-Acetyl-L-aspartic acid-d3 (NAA-d3). This method is particularly relevant for high-throughput screening, clinical research, and therapeutic monitoring, especially in the context of neurological disorders such as Canavan disease.
Introduction
N-Acetyl-L-aspartic acid is a vital metabolite primarily found in the central nervous system. Elevated levels of NAA in biological fluids are a key biomarker for Canavan disease, a rare and severe inherited neurological disorder. The use of dried blood spots offers a minimally invasive, cost-effective, and stable method for sample collection, transport, and storage, making it ideal for neonatal screening and patient monitoring. The stable isotope-labeled internal standard, this compound, is crucial for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) by correcting for matrix effects and variations in sample preparation and instrument response.[1][2]
Quantitative Data Summary
The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of NAA in DBS.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Concentration Range | 0.5 to 50 µmol/L |
| Limit of Detection (LOD) | 0.094 µmol/L |
| Limit of Quantification (LOQ) | 0.2 µmol/L |
| Intra-assay Precision (CV) | < 5.5% |
| Inter-assay Precision (CV) | < 13.2% |
| Recovery | 98.9 - 102.5% |
Data compiled from studies on NAA analysis in DBS.[1][3]
Table 2: NAA Concentrations in Human Dried Blood Spots
| Group | N | Median NAA Concentration (µmol/L) | Range (µmol/L) |
| Neonatal Controls | 784 | 0.93 | 0.4 - 1.8 |
| Older Controls | 59 | 0.44 | 0.24 - 0.99 |
| Canavan Disease Patients (Neonatal) | 8 | 7.3 | 5.1 - 9.9 |
| Canavan Disease Patients (All Ages) | 45 | 5.7 | 1.6 - 13.6 |
These values demonstrate a clear distinction between affected individuals and the control population.[3][4]
Experimental Workflow and Signaling Pathways
The following diagram illustrates the overall workflow for the analysis of NAA in dried blood spots using NAA-d3 as an internal standard.
Caption: Workflow for NAA analysis in DBS.
Detailed Experimental Protocols
Materials and Reagents
-
N-Acetyl-L-aspartic acid (NAA) standard
-
This compound (NAA-d3) internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Whole blood (for calibration standards and quality controls)
-
Filter paper cards (e.g., Whatman 903)
-
DBS puncher (e.g., 3 mm)
-
Microcentrifuge tubes
-
Pipettes and tips
-
LC-MS/MS system
Preparation of Standards and Internal Standard Solution
-
NAA Stock Solution (1 mmol/L): Accurately weigh and dissolve NAA in deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the NAA stock solution with control whole blood to achieve final concentrations covering the expected physiological and pathological range (e.g., 0.5, 1, 5, 10, 25, 50 µmol/L).
-
Internal Standard (IS) Working Solution: Prepare a solution of NAA-d3 in the extraction solvent (e.g., 80:20 methanol:water with 0.1% formic acid) at a fixed concentration (e.g., 5 µmol/L).
Sample Collection and Preparation
-
Blood Collection: Collect whole blood via heel or finger prick.
-
Spotting: Gently touch the filter paper card with the blood drop, allowing the blood to soak through and completely fill the pre-printed circle. Avoid "milking" the puncture site.
-
Drying: Allow the DBS cards to air dry in a horizontal position at room temperature for at least 3 hours, protected from direct sunlight and contamination.[5]
-
Storage: Once completely dry, store the DBS cards in a sealed bag with a desiccant pack at -20°C until analysis.[4]
Sample Extraction
-
Punching: Using a manual or automated DBS puncher, punch a 3 mm disc from the center of the dried blood spot into a clean microcentrifuge tube.[2]
-
Extraction: Add a defined volume (e.g., 100 µL) of the IS working solution to each tube containing a DBS punch.
-
Vortexing and Sonication: Vortex the tubes for 10-15 minutes and sonicate for 20 minutes to ensure complete extraction of the analyte.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000 x g) for 10 minutes to pellet the filter paper and any precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Conditions (Example):
-
Column: C18 or similar reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate NAA from other endogenous components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
NAA: Precursor ion → Product ion (specific m/z values to be optimized for the instrument used)
-
NAA-d3: Precursor ion → Product ion (specific m/z values to be optimized for the instrument used)
-
-
Optimize other MS parameters such as collision energy and declustering potential.
-
Data Analysis and Quantification
-
Integrate the peak areas for both NAA and NAA-d3 for each sample, calibrator, and quality control.
-
Calculate the peak area ratio (NAA peak area / NAA-d3 peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibrators. A linear regression with a 1/x or 1/x² weighting is typically used.
-
Determine the concentration of NAA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation Considerations
A thorough method validation should be performed according to established guidelines to ensure the reliability of the results.[6][7] Key parameters to assess include:
-
Selectivity and Specificity: Analyze blank DBS samples from multiple sources to ensure no endogenous interferences co-elute with NAA or NAA-d3.[6]
-
Linearity and Range: Establish the concentration range over which the assay is linear, accurate, and precise.
-
Accuracy and Precision: Determine the intra- and inter-assay accuracy and precision using quality control samples at multiple concentration levels.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the DBS matrix by comparing the response of NAA in neat solution versus post-extraction spiked matrix.
-
Recovery: Assess the efficiency of the extraction process.
-
Stability: Investigate the stability of NAA in DBS under different storage conditions (e.g., room temperature, -20°C, 4°C) and for various durations.[3]
-
Hematocrit Effect: Evaluate the influence of different hematocrit levels on the accuracy of quantification, as it can affect blood viscosity and spot size.[2]
Conclusion
The use of this compound as an internal standard in the LC-MS/MS analysis of dried blood spots provides a robust, accurate, and high-throughput method for the quantification of N-Acetyl-L-aspartic acid. This approach is highly valuable for newborn screening programs for Canavan disease and for ongoing monitoring of patients undergoing therapy. The detailed protocols and validation considerations outlined in this document serve as a comprehensive guide for researchers and clinicians in implementing this important analytical technique.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of N-acetyl-l-aspartate in dried blood spots: A simple and fast LC-MS/MS neonatal screening method for the diagnosis of Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hanc.info [hanc.info]
- 6. blt.be [blt.be]
- 7. Validation of the Use of Dried Blood Spot (DBS) Method to Assess Vitamin A Status - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of N-acetylaspartate (NAA) using Hydrophilic Interaction Liquid Chromatography (HILIC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of N-acetylaspartate (NAA) in biological matrices using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS).
Introduction
N-acetylaspartate (NAA) is one of the most abundant amino acid derivatives in the central nervous system and serves as a crucial biomarker for neuronal health and viability. Altered levels of NAA have been associated with a variety of neurological disorders. Hydrophilic Interaction Liquid Chromatography (HILIC) is a robust analytical technique well-suited for the separation and retention of polar compounds like NAA, which are often poorly retained by traditional reversed-phase liquid chromatography.[1][2] This application note details a HILIC-MS/MS method for the reliable quantification of NAA in complex biological samples.
Metabolic Pathway of N-acetylaspartate (NAA)
NAA is synthesized in neuronal mitochondria from L-aspartate and acetyl-CoA by the enzyme L-aspartate N-acetyltransferase (NAT8L).[3][4] It is subsequently transported to oligodendrocytes where it is catabolized by aspartoacylase (ASPA) into acetate and L-aspartate.[3][4] The acetate is then utilized for myelin lipid synthesis.[4]
Experimental Protocols
Sample Preparation: Supported Liquid Extraction (SLE)
A high-throughput 96-well plate format supported liquid extraction (SLE) procedure is recommended for the extraction of NAA from biological matrices such as plasma and cerebrospinal fluid (CSF).[5][6]
Materials:
-
96-well SLE plate
-
Collection plate (96-well deep well plate)
-
Positive pressure manifold or centrifuge with plate rotor
-
Internal Standard (IS) spiking solution (e.g., D3-NAA in water)
-
Pre-treatment solution (e.g., 1% formic acid in water)
-
Extraction solvent (e.g., Acetonitrile)
-
Reconstitution solvent (e.g., 90:10 Acetonitrile:Water with 0.1% formic acid)
Protocol:
-
To 50 µL of sample (plasma, CSF) in a 96-well plate, add 50 µL of internal standard spiking solution.
-
Add 100 µL of pre-treatment solution to each well and mix thoroughly.
-
Load the entire pre-treated sample onto the 96-well SLE plate.
-
Apply a brief pulse of positive pressure or centrifuge for 2-5 minutes to load the sample onto the sorbent.
-
Place a clean 96-well collection plate underneath the SLE plate.
-
Dispense 1 mL of the extraction solvent into each well of the SLE plate.
-
Allow the solvent to percolate through the sorbent for 5-10 minutes.
-
Apply positive pressure or centrifuge to elute the analytes into the collection plate.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Seal the plate and vortex for 1 minute before placing it in the autosampler for analysis.
HILIC-MS/MS Analysis
Instrumentation:
-
A liquid chromatography system capable of delivering reproducible gradients at low flow rates.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | 90:10 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Gradient | 95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-6 min), 95% B (6.1-8 min) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 4°C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Dependent on instrument manufacturer |
SRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| NAA | 174.1 | 88.1, 130.1, 58.1 |
| D3-NAA | 177.1 | 89.1 |
Note: The specific m/z transitions for NAA are 174 -> 88, 174 -> 130, and 174 -> 58, and for the internal standard d3-NAA is 177 -> 89.[7]
Experimental Workflow
The following diagram illustrates the logical workflow for the HILIC-MS/MS analysis of NAA.
Data Presentation
A summary of the quantitative performance of a representative HILIC-MS/MS method for NAA analysis is presented below.[5]
Quantitative Performance of the HILIC-MS/MS Method
| Parameter | Result |
| Linear Calibration Range | 0.01 - 10 µg/mL |
| Intra-assay Precision (%RSD) | < 7.1% |
| Inter-assay Precision (%RSD) | < 7.1% |
| Accuracy (% Nominal) | 92.6 - 107.0% |
| Extraction Recovery | > 76% |
The data presented is based on a multi-matrix HILIC-MS/MS method for the quantitation of NAA.[5]
Discussion and Conclusion
The presented HILIC-MS/MS method provides a sensitive, specific, and high-throughput approach for the quantification of N-acetylaspartate in various biological matrices. The use of a supported liquid extraction protocol allows for efficient sample clean-up and high recovery. This method is suitable for applications in clinical research, biomarker discovery, and drug development where accurate measurement of NAA is critical.
For optimal performance, it is recommended to carefully select the HILIC stationary phase. While amide-based columns are widely used and offer good retention for polar compounds, other chemistries such as zwitterionic phases (e.g., ZIC-HILIC) may provide alternative selectivity and should be considered during method development.[3] The choice of mobile phase pH and buffer composition is also critical for achieving desired retention and peak shape.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Systematic Evaluation of HILIC Stationary Phases for Global Metabolomics of Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defective N-acetylaspartate catabolism reduces brain acetate levels and myelin lipid synthesis in Canavan's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A multi-matrix HILIC-MS/MS method for the quantitation of endogenous small molecule neurological biomarker N-acetyl aspartic acid (NAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
Application Notes and Protocols for GC-MS Derivatization of N-Acetyl-L-aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-aspartic acid (NAA) is an abundant amino acid derivative in the central nervous system and serves as a crucial biomarker for neuronal health and viability. Its quantification in biological matrices such as urine, cerebrospinal fluid, and plasma is essential for the diagnosis and monitoring of various neurological disorders, including Canavan disease. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of NAA. However, due to its low volatility and polar nature, derivatization is a mandatory step to improve its chromatographic behavior and detection sensitivity.[1]
This document provides detailed application notes and protocols for two common and effective derivatization methods for NAA analysis by GC-MS: Silylation and Pentafluorobenzylation .
Derivatization Methods Overview
The choice of derivatization reagent is critical and depends on the analyte's functional groups, the desired sensitivity, and the available GC-MS instrumentation. For NAA, which contains two carboxylic acid groups and an amide group, both silylation and pentafluorobenzylation are highly effective.
-
Silylation: This is a widely used derivatization technique for compounds with active hydrogens, such as those in carboxylic acids and amides. Silylating agents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace the active hydrogens with a nonpolar trimethylsilyl (TMS) group.[2] This process increases the volatility and thermal stability of NAA, making it suitable for GC-MS analysis.[1]
-
Pentafluorobenzylation: This method involves the esterification of the carboxylic acid groups of NAA with a pentafluorobenzyl (PFB) group using a reagent like pentafluorobenzyl bromide (PFB-Br). The resulting PFB esters are highly electronegative, which makes them ideal for sensitive detection by GC-MS, particularly with negative-ion chemical ionization (NICI).
Quantitative Data Summary
The following table summarizes the quantitative performance of the two derivatization methods for NAA analysis. Please note that specific performance characteristics can vary depending on the exact instrumentation and laboratory conditions.
| Parameter | Silylation (MSTFA/BSTFA) | Pentafluorobenzylation (PFB-Br) | Reference(s) |
| Limit of Detection (LOD) | Sub-picogram levels achievable | Sub-picogram levels achievable | [3] |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range | Typically in the low ng/mL range | [4] |
| **Linearity (R²) ** | > 0.99 | > 0.99 | [5] |
| Recovery | > 90% | > 90% | [5] |
| Internal Standard | Isotope-labeled NAA (e.g., ¹⁵N-[²H₃]acetyl-L-aspartic acid) | Isotope-labeled NAA (e.g., trideuterated NAA) | [6] |
| Detection Mode | Electron Ionization (EI) | Negative-Ion Chemical Ionization (NICI) |
Experimental Protocols
Protocol 1: Silylation using MSTFA
This protocol describes the derivatization of NAA using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Materials:
-
N-Acetyl-L-aspartic acid (NAA) standard
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine or Acetonitrile (anhydrous)
-
Internal Standard (e.g., ¹⁵N-[²H₃]acetyl-L-aspartic acid)
-
Sample (e.g., urine, CSF, plasma extract)
-
Evaporator (e.g., nitrogen stream or centrifugal evaporator)
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Sample Preparation:
-
Pipette a known volume of the sample (e.g., 100 µL of urine) into a clean microcentrifuge tube.
-
Add the internal standard to the sample.
-
Acidify the urine samples before extraction.[3]
-
Extract the sample with an appropriate organic solvent such as ethyl acetate.[3]
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a centrifugal evaporator. It is crucial to ensure the sample is completely dry as moisture can interfere with the silylation reaction.
-
-
Derivatization:
-
To the dried residue, add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of MSTFA.
-
Vortex the mixture for 30 seconds to ensure complete dissolution of the residue.
-
Tightly cap the vial and heat at 60-80°C for 30-60 minutes.
-
-
GC-MS Analysis:
-
After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert.
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
GC-MS Parameters (Typical):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Protocol 2: Pentafluorobenzylation (PFB-Esterification)
This protocol details the derivatization of NAA via the formation of PFB esters.
Materials:
-
N-Acetyl-L-aspartic acid (NAA) standard
-
Pentafluorobenzyl bromide (PFB-Br) solution (e.g., 10% in acetonitrile)
-
Diisopropylethylamine (DIPEA) or similar base
-
Acetonitrile (anhydrous)
-
Hexane or Ethyl Acetate
-
Internal Standard (e.g., trideuterated NAA)
-
Sample (e.g., urine, CSF, plasma extract)
-
Evaporator
-
Heating block or water bath
-
GC-MS vials with inserts
Procedure:
-
Sample Preparation:
-
Follow the same sample preparation and extraction steps as in Protocol 1 to obtain a dried sample residue.
-
-
Derivatization:
-
To the dried residue, add 100 µL of acetonitrile, 10 µL of PFB-Br solution, and 5 µL of DIPEA.
-
Vortex the mixture for 30 seconds.
-
Tightly cap the vial and heat at 60°C for 60 minutes in a heating block or water bath.
-
-
Extraction of Derivatives:
-
After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane (or ethyl acetate).
-
Vortex and centrifuge to separate any precipitate.
-
-
GC-MS Analysis:
-
Transfer the supernatant to a GC-MS vial with an insert.
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
GC-MS Parameters (Typical):
-
Column: DB-5ms or equivalent
-
Injector Temperature: 260°C
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 290°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at 1 mL/min.
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 150°C
-
Ionization Mode: Negative-Ion Chemical Ionization (NICI) with methane as the reagent gas.
-
Detection Mode: Selected Ion Monitoring (SIM) for target ions.
Visualizations
Caption: General experimental workflow for GC-MS analysis of N-Acetyl-L-aspartic acid.
Caption: Chemical derivatization reactions of N-Acetyl-L-aspartic acid for GC-MS analysis.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of N-acetyl-L-aspartic acid in urine by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Stable Isotope Dilution Method for N-acetylaspartate (NAA) Quantification
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the quantitative analysis of N-acetylaspartate (NAA) in various biological matrices using the stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Introduction
N-acetylaspartate (NAA) is a highly concentrated metabolite primarily found in neurons of the central nervous system (CNS)[1]. It is widely used as a marker of neuronal health and viability in magnetic resonance spectroscopy (MRS) studies[1][2]. Altered NAA levels have been associated with several neurological and metabolic disorders[3][4]. The stable isotope dilution method coupled with LC-MS/MS offers a highly sensitive, specific, and accurate approach for the quantification of NAA in biological fluids and tissues[5][6][7]. This method relies on the use of a stable isotope-labeled internal standard, typically deuterated NAA (d3-NAA), which is chemically identical to the analyte but has a different mass[5][6][7][8][9]. This allows for precise quantification by correcting for variations during sample preparation and analysis[10].
Experimental Principles
The stable isotope dilution method involves adding a known amount of a stable isotope-labeled internal standard (d3-NAA) to the sample at the beginning of the workflow. The sample is then processed, and the analyte (NAA) and the internal standard are analyzed by LC-MS/MS. The ratio of the signal from the endogenous NAA to that of the d3-NAA is used to calculate the concentration of NAA in the original sample.
Logical Workflow for Stable Isotope Dilution Analysis of NAA
Caption: General workflow for NAA quantification using stable isotope dilution LC-MS/MS.
Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated methods for NAA analysis in different biological matrices.
Table 1: Method Performance in Urine
| Parameter | Reported Value | Reference |
| Linearity Range | Up to 2000 µmol/L | [5][6][7][11] |
| Limit of Quantification (LOQ) | 1 µmol/L | [5][6][7][8][11] |
| Inter-assay CV | < 7% | [5][6][7] |
| Intra-assay CV | < 7% | [5][6][7] |
| Recovery | 98.9 - 102.5% | [5][6][7][11] |
| Retention Time | 1.6 min | [5][6][7][8] |
Table 2: Method Performance in Plasma
| Parameter | Reported Value | Reference |
| Linearity Range | Not explicitly stated, but method validated | [3] |
| Instrumental LLOQ | 0.06 ng/mL | [3] |
| Accuracy | 98 - 103% | [3] |
| Precision (CV) | 1 - 3% | [3] |
| Recovery | 54.82 - 61.32% (at 2.5, 10, and 40 µM) | [12] |
| Reference Range | 16.46 - 63.40 ng/mL | [3] |
Table 3: Method Performance in Cerebrospinal Fluid (CSF)
| Parameter | Reported Value | Reference |
| Reference Range | 0.25 - 2.83 µmol/L | [10][13] |
| Concentration in Lumbar Fluid | ~2 nmol/ml | [14] |
| Concentration in Ventricular Fluid | ~20 nmol/ml | [14] |
Experimental Protocols
Protocol 1: "Dilute and Shoot" Method for NAA in Urine
This protocol is adapted from methods described for the diagnosis of Canavan disease, which is characterized by excessive excretion of NAA in urine[5][6][8].
Materials:
-
N-acetylaspartic acid (NAA) standard
-
d3-N-acetylaspartic acid (d3-NAA) internal standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Urine samples
Procedure:
-
Preparation of Standards and Internal Standard:
-
Prepare stock solutions of NAA and d3-NAA (e.g., 1000 µmol/L) in 10% (v/v) acetonitrile in water.
-
Prepare a working internal standard solution of d3-NAA (e.g., 200 µmol/L) in 10% (v/v) acetonitrile.
-
-
Sample Preparation:
-
To a microcentrifuge tube, add a small volume of urine (e.g., 10 µL).
-
Add the working internal standard solution (e.g., 50 µL of 200 µmol/L d3-NAA).
-
Vortex to mix.
-
Inject the mixture directly into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC Column: C8 or C18 column (e.g., 2.1 x 150 mm)[8].
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.05% formic acid[5][6][8].
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode[5][6][8].
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.
-
Experimental Workflow for Urine Sample Analysis
Caption: "Dilute and Shoot" workflow for urine NAA analysis.
Protocol 2: Method for NAA in Plasma with Derivatization
This protocol is based on a method that includes an esterification step to improve chromatographic performance[3].
Materials:
-
NAA and d3-NAA standards
-
Plasma samples
-
Reagents for esterification (e.g., acetyl chloride in methanol)
-
Solvents for liquid-liquid extraction (e.g., ethyl acetate)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Procedure:
-
Preparation of Standards and Internal Standard:
-
Prepare stock and working solutions of NAA and d3-NAA as described in Protocol 1.
-
-
Sample Preparation:
-
To a plasma sample, add the d3-NAA internal standard.
-
Perform protein precipitation (e.g., with a cold organic solvent).
-
Centrifuge and collect the supernatant.
-
Derivatization (Esterification): Add the esterification reagent and incubate.
-
Perform liquid-liquid extraction to isolate the derivatized NAA.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
Inject into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC and MS/MS conditions should be optimized for the derivatized form of NAA. The specific MRM transitions will differ from the underivatized form.
-
Protocol 3: Method for NAA in Brain Tissue
This protocol outlines a general procedure for the analysis of NAA in brain tissue.
Materials:
-
NAA and d3-NAA standards
-
Brain tissue samples
-
Homogenization buffer
-
Organic solvent for protein precipitation (e.g., acetonitrile or methanol)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Procedure:
-
Tissue Homogenization:
-
Weigh a portion of the brain tissue.
-
Add a known volume of homogenization buffer and the d3-NAA internal standard.
-
Homogenize the tissue on ice.
-
-
Protein Precipitation:
-
Add a cold organic solvent to the homogenate to precipitate proteins.
-
Vortex and centrifuge at high speed.
-
-
Sample Cleanup:
-
Collect the supernatant.
-
The supernatant can be directly injected or further purified using solid-phase extraction (SPE) if necessary.
-
-
LC-MS/MS Analysis:
-
Use LC-MS/MS conditions similar to those described in Protocol 1.
-
Signaling Pathways and Relationships
NAA is synthesized from aspartate and acetyl-CoA in neuronal mitochondria and is catabolized by aspartoacylase (ASPA) in oligodendrocytes[1][15]. This metabolic pathway is crucial for myelin lipid synthesis[1].
NAA Metabolism and Myelination
Caption: Simplified pathway of NAA metabolism in neurons and oligodendrocytes.
Conclusion
The stable isotope dilution LC-MS/MS method provides a robust and reliable platform for the accurate quantification of N-acetylaspartate in a variety of biological samples. The protocols outlined in this document can be adapted and validated for specific research and clinical applications, offering a powerful tool for investigating the role of NAA in health and disease.
References
- 1. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated cerebrospinal fluid concentrations of N-acetylaspartate correlate with poor outcome in a pilot study of severe brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. Stable isotope dilution analysis of N-acetylaspartic acid in urine by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. repub.eur.nl [repub.eur.nl]
- 11. researchgate.net [researchgate.net]
- 12. e-century.us [e-century.us]
- 13. researchgate.net [researchgate.net]
- 14. Determination of N-acetylaspartic acid in human cerebrospinal fluid by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
N-Acetyl-L-aspartic acid-d3 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of N-Acetyl-L-aspartic acid-d3. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored under the following conditions:
| Storage Temperature | Duration | Notes |
| -20°C | Up to 3 years | Recommended for long-term storage. |
| 4°C | Up to 2 years | Suitable for medium-term storage. |
| Room Temperature | Short-term only | May be stored at room temperature for brief periods, but long-term storage at this temperature is not recommended. It is advised to re-analyze for chemical purity after three years if stored under these conditions.[1] |
Q2: How should I store solutions of this compound?
To prevent degradation, especially from repeated freeze-thaw cycles, solutions of this compound should be aliquoted and stored as follows:
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Q3: Is this compound sensitive to light?
While specific photodegradation studies on this compound are not extensively documented, it is good laboratory practice to store the compound, both in solid form and in solution, protected from light to minimize the potential for photochemical degradation.
Q4: What are the primary degradation pathways for this compound?
The primary degradation pathway in biological systems is enzymatic hydrolysis. Chemically, the compound may undergo hydrolysis under acidic or basic conditions.
-
Enzymatic Degradation: In biological systems, the enzyme aspartoacylase catalyzes the deacetylation of N-Acetyl-L-aspartic acid, yielding L-aspartic acid-d3 and acetate.
-
Chemical Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed, resulting in the formation of L-aspartic acid-d3 and acetic acid.
Troubleshooting Guide
Unexpected experimental results can sometimes be attributed to the degradation of this compound. This guide will help you troubleshoot common issues.
Figure 1: Troubleshooting workflow for unexpected experimental results.
Scenario 1: Reduced signal intensity or lower than expected concentration.
-
Possible Cause: Degradation of this compound due to improper storage or prolonged storage of solutions.
-
Troubleshooting Steps:
-
Verify that the solid compound and solutions have been stored at the recommended temperatures.
-
If using a stock solution, consider its age. For optimal results, use freshly prepared solutions or solutions stored appropriately for less than the recommended duration.
-
Prepare a fresh working solution from a new aliquot of the solid compound and repeat the experiment.
-
Scenario 2: Appearance of unexpected peaks in Mass Spectrometry (MS) or High-Performance Liquid Chromatography (HPLC) analysis.
-
Possible Cause: Chemical or enzymatic degradation of this compound.
-
Troubleshooting Steps:
-
Check for Hydrolysis Products: Look for a mass corresponding to L-aspartic acid-d3. Hydrolysis of the N-acetyl group is a likely degradation pathway.
-
Evaluate Sample Matrix: If working with biological samples, consider the possibility of enzymatic degradation by aspartoacylase.
-
Assess pH: Extreme pH conditions in your sample preparation or analytical method can accelerate hydrolysis. Ensure the pH is within a stable range for the compound.
-
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for troubleshooting and for designing robust experiments.
Figure 2: Enzymatic and chemical degradation of this compound.
Summary of Potential Degradation Products
| Degradation Pathway | Stress Condition | Potential Degradation Products |
| Enzymatic Hydrolysis | Presence of aspartoacylase (in biological matrices) | L-Aspartic acid-d3, Acetate |
| Chemical Hydrolysis | Acidic or basic pH, high temperature | L-Aspartic acid-d3, Acetic Acid |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
This protocol outlines a general procedure to assess the short-term stability of this compound in a specific buffer or solvent.
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in the desired solvent (e.g., water, methanol, DMSO).
-
Aliquoting: Aliquot the stock solution into multiple vials to avoid freeze-thaw cycles for the main stock.
-
Incubation: Store the aliquots under the desired test conditions (e.g., 4°C, room temperature, 37°C).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot from each condition.
-
Analysis: Analyze the samples immediately using a validated analytical method, such as LC-MS/MS, to determine the concentration of this compound.
-
Data Evaluation: Compare the concentration at each time point to the initial concentration (time 0) to determine the extent of degradation.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) and incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the solution with a base (e.g., 0.1 M NaOH) and incubate at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H2O2) at room temperature.
-
Thermal Degradation: Expose the solid compound or a solution to high temperatures (e.g., 80°C).
-
Photodegradation: Expose a solution to UV and/or visible light.
-
-
Time Points: Collect samples at various time points from each stress condition.
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze the stressed samples using a high-resolution analytical technique like LC-MS/MS to separate and identify the parent compound and any degradation products.
-
Mass Balance: Aim to achieve a mass balance to ensure that all significant degradation products have been detected.
References
Technical Support Center: N-Acetyl-L-aspartic acid-d3 (NAA-d3) Signal Intensity
Welcome to the technical support center for N-Acetyl-L-aspartic acid-d3 (NAA-d3). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of NAA-d3, particularly in mass spectrometry and NMR spectroscopy applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NAA-d3) typically used for in experiments?
A1: this compound (NAA-d3) is a deuterated form of N-Acetyl-L-aspartic acid (NAA). It is most commonly used as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of NAA in biological matrices such as urine, plasma, cerebrospinal fluid, and dried blood spots by mass spectrometry.[1][2][3][4] The use of a SIL-IS is considered best practice as it helps to correct for variability in sample preparation and potential matrix effects, such as ion suppression or enhancement.[5][6]
Q2: Which ionization mode is recommended for the analysis of NAA-d3 by LC-MS/MS?
A2: For the analysis of NAA and its deuterated internal standard, NAA-d3, by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the negative ion mode is commonly employed.[1][2][4]
Q3: What are the typical MRM transitions for NAA and NAA-d3 in negative ion mode?
A3: In negative ion mode, the deprotonated molecule [M-H]⁻ is monitored. For NAA, the precursor ion is m/z 174, and for NAA-d3, it is m/z 177. Common product ions for NAA include m/z 88, 130, and 58. For NAA-d3, a common product ion is m/z 89.[1]
Q4: Can the position of the deuterium labels on NAA-d3 affect its signal intensity or chromatographic behavior?
A4: Yes, the location and number of deuterium atoms can sometimes have a minor effect. While stable isotopes are chosen to minimize differences in chemical properties, the substitution of hydrogen with deuterium can slightly alter the molecule's retention time, a phenomenon known as the isotope effect.[7] It is crucial that the chromatographic peak of NAA-d3 co-elutes as closely as possible with the unlabeled NAA peak to effectively compensate for matrix effects.[6]
Q5: What are "matrix effects" and how can they impact the signal of NAA-d3?
A5: Matrix effects occur when components in the sample matrix (e.g., salts, phospholipids from plasma) co-elute with the analyte and its internal standard, affecting their ionization efficiency in the mass spectrometer's source.[7] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy and reproducibility of quantification.[5] Using a co-eluting stable isotope-labeled internal standard like NAA-d3 is the most effective way to mitigate these effects.[6]
Troubleshooting Guides
Low Signal Intensity in LC-MS/MS Analysis
A common issue encountered is a weak or absent signal for NAA-d3. This troubleshooting guide provides a systematic approach to identify and resolve the problem.
Troubleshooting Workflow for Low NAA-d3 Signal
Caption: A stepwise approach to diagnosing low signal intensity.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No NAA-d3 Signal | Internal Standard Degradation or Incorrect Preparation | 1. Prepare a fresh dilution of the NAA-d3 standard from the stock solution.[7]2. Verify the correct solvent was used and the concentration is appropriate for the assay's sensitivity.3. Ensure proper storage of stock and working solutions (e.g., protected from light, appropriate temperature). |
| Suboptimal Mass Spectrometer Settings | 1. Confirm the instrument is operating in negative ion mode.[1]2. Infuse a fresh NAA-d3 standard directly into the mass spectrometer to verify instrument performance, bypassing the LC system.3. Optimize ion source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[8] | |
| Poor Chromatographic Performance | 1. Check for co-elution of NAA-d3 with interfering compounds from the matrix by injecting a blank sample.[7]2. Ensure the analytical column is not degraded or clogged.3. Adjust the mobile phase composition or gradient to improve the separation of NAA-d3 from matrix components. | |
| Significant Matrix Effects (Ion Suppression) | 1. Improve sample preparation to remove interfering substances. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner samples.[9][10]2. If using a "dilute and shoot" method, try further diluting the sample to reduce the concentration of matrix components. | |
| Inefficient Ionization | 1. Consider derivatization of NAA-d3 to improve its ionization efficiency and chromatographic retention. Esterification has been shown to enhance sensitivity.[11][12] |
Improving Signal Intensity in NMR Spectroscopy
While NAA is a prominent peak in ¹H-NMR studies of the brain, troubleshooting the signal related to its deuterated standard involves different considerations.[13]
| Problem | Possible Cause | Troubleshooting Steps |
| Difficulty in Quantifying NAA using NAA-d3 | Poor Signal-to-Noise Ratio of NAA Peaks | 1. Increase the number of scans to improve the signal-to-noise ratio.2. Ensure proper shimming of the magnetic field to obtain sharp, well-defined peaks.3. Optimize the receiver gain without introducing signal clipping. |
| Signal Overlap in Complex Spectra | 1. The N-acetyl methyl protons of NAA typically produce a singlet around 2.0 ppm.[14] If this region is crowded, consider adjusting the pH of the sample, which can shift the resonances of other molecules.2. Utilize 2D NMR techniques (e.g., HSQC, HMBC) for better resolution and unambiguous peak assignment.[15] | |
| Inaccurate Integration | 1. Ensure the baseline is flat and correctly defined around the peaks of interest.2. For accurate quantification, integrate the non-exchangeable proton signals of NAA (e.g., the acetyl methyl protons or the aspartyl protons) relative to a known concentration of NAA-d3.[14] |
Experimental Protocols & Data
LC-MS/MS Analysis of NAA in Urine
A "dilute and shoot" method is often sufficient for urine samples due to the relatively high concentrations of NAA and lower matrix complexity compared to plasma.[4]
Sample Preparation:
-
Add the NAA-d3 internal standard to the untreated urine sample.
-
Vortex to mix.
LC-MS/MS Parameters: A simple isocratic separation can be effective.[1]
| Parameter | Value |
| LC Column | C8, 2.1 x 150 mm |
| Mobile Phase | Acetonitrile and water (1:1 v/v) with 0.05% formic acid |
| Flow Rate | 0.25 mL/min |
| Ionization Mode | Negative Ion ESI |
| NAA Transition | m/z 174 -> 88, 130, or 58 |
| NAA-d3 Transition | m/z 177 -> 89 |
Reference:[1]
LC-MS/MS Workflow for NAA-d3 Analysis
References
- 1. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stable isotope dilution analysis of N-acetylaspartic acid in urine by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texilajournal.com [texilajournal.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biotage.com [biotage.com]
- 11. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N-acetyl-L-aspartic acid: a literature review of a compound prominent in 1H-NMR spectroscopic studies of brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. N-Acetyl-L-Aspartic Acid | C6H9NO5 | CID 65065 - PubChem [pubchem.ncbi.nlm.nih.gov]
ensuring purity of N-Acetyl-L-aspartic acid-d3 standard
Welcome to the technical support center for N-Acetyl-L-aspartic acid-d3 (NAA-d3). This resource is designed for researchers, scientists, and drug development professionals to ensure the purity and integrity of the NAA-d3 stable isotope-labeled internal standard for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial?
This compound (NAA-d3) is a deuterium-labeled version of N-Acetyl-L-aspartic acid (NAA), an abundant amino acid derivative in the brain that serves as a marker for neuronal health.[1] NAA-d3 is primarily used as an internal standard in mass spectrometry-based assays to precisely quantify endogenous NAA levels.[1][2] Its purity is paramount because any contaminants, including unlabeled NAA or other structurally similar compounds, can interfere with the analytical measurements, leading to inaccurate quantification and unreliable data.[3]
Q2: What are the common impurities found in this compound standards?
Common impurities can include:
-
Unlabeled N-Acetyl-L-aspartic acid: The non-deuterated form of the molecule. Its presence can lead to an overestimation of the analyte.
-
Isotopologues with fewer deuterium atoms: Molecules that have undergone incomplete deuteration during synthesis.
-
Residual solvents and reagents: Organic solvents or reagents used during the synthesis and purification process.[4][5][6]
-
Degradation products: Resulting from improper storage or handling, such as hydrolysis of the acetyl group.
Q3: How should I properly store and handle the this compound standard?
Proper storage is critical to maintain the purity and stability of the standard.[7]
-
Storage Temperature: Long-term storage is often recommended at 4°C, though some suppliers suggest room temperature for the neat compound.[8][9] Always refer to the manufacturer's certificate of analysis for specific recommendations.
-
Light and Moisture: Store the compound protected from light and moisture to prevent degradation.[8]
-
Solutions: Prepare fresh working solutions and avoid repeated freeze-thaw cycles, which can lead to degradation.[7] Stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials.
-
Containers: Use high-quality glass vials with tight-fitting caps to prevent evaporation and contamination.[10]
Q4: What are the acceptable purity levels for an this compound standard?
The required purity depends on the sensitivity and specificity of your assay. However, for quantitative mass spectrometry, the following specifications are generally recommended:
| Parameter | Recommended Specification | Purpose |
| Chemical Purity | >97% | Ensures that the majority of the standard is the desired compound.[8] |
| Isotopic Purity | >98 atom % D | Minimizes the contribution of the unlabeled analyte from the internal standard. |
| Unlabeled NAA | <0.5% | Reduces interference and improves the accuracy of quantification at low analyte concentrations. |
Q5: How can I verify the purity of my this compound standard?
It is good practice to verify the purity of a new lot of internal standard. Key methods include:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: To assess chemical purity by separating the main compound from any non-UV-active impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight and assess isotopic purity by analyzing the isotopic distribution.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any organic impurities.
Troubleshooting Guides
This section addresses common issues encountered during the use of this compound internal standards.
Issue 1: Unexpected Peaks in Mass Spectrometry Analysis
Q: I am observing unexpected peaks in my LC-MS analysis when running my this compound standard. What could be the cause?
A: Unexpected peaks can arise from several sources. The following troubleshooting workflow can help identify the cause.
Caption: Troubleshooting workflow for unexpected peaks.
Issue 2: High Variability or Inconsistent Internal Standard Response
Q: The peak area of my this compound standard is highly variable between injections. What should I do?
A: Inconsistent internal standard response can compromise the accuracy and precision of your assay.[11]
| Potential Cause | Troubleshooting Steps |
| Pipetting or Dilution Errors | Verify pipette calibration. Prepare a fresh dilution series of the standard to confirm the concentration.[7] |
| Matrix Effects | Components in the biological sample can suppress or enhance the ionization of the internal standard.[11] To diagnose, perform a post-extraction spike experiment. To mitigate, improve sample cleanup (e.g., use solid-phase extraction instead of protein precipitation) or dilute the sample.[11] |
| Degradation in Matrix | The standard may be unstable in the biological matrix. Perform a stability assessment by incubating the standard in the matrix at different temperatures and for various durations before analysis.[7] |
| Instrument Instability | Check for fluctuations in the mass spectrometer's performance. Re-inject a set of previously run samples to see if the variability persists. Clean the ion source if necessary.[12] |
| Isotopic Exchange | The deuterium atoms may be exchanging with protons from the solvent, especially under certain pH or temperature conditions. This can alter the mass of the standard. Analyze the standard in different mobile phases to assess stability. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
This protocol outlines a general method for assessing the chemical purity of this compound.
1. Principle: Reverse-phase HPLC separates NAA-d3 from potential impurities based on their polarity. The purity is determined by comparing the peak area of the main compound to the total area of all observed peaks at a specific UV wavelength.
2. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Column Temperature | 25°C |
4. Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
5. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of NAA-d3 in water.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase conditions (95:5 Water:ACN with 0.1% TFA).
6. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percent purity using the formula: % Purity = (Area of NAA-d3 Peak / Total Area of All Peaks) * 100
Protocol 2: Identity and Isotopic Purity Confirmation by LC-MS
1. Principle: Mass spectrometry confirms the identity of the compound by measuring its mass-to-charge ratio (m/z) and assesses isotopic purity by examining the distribution of deuterated and non-deuterated species.
2. Workflow for Purity Verification:
References
- 1. This compound|CAS 284665-15-2 [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. DL-Aspartic acid, ð-acetyl (aspartate-2,3,3-Dâ, 97%)- Cambridge Isotope Laboratories, DLM-8599-PK [isotope.com]
- 9. cdn.usbio.net [cdn.usbio.net]
- 10. nucleus.iaea.org [nucleus.iaea.org]
- 11. benchchem.com [benchchem.com]
- 12. Drift in LC-MS despite isotope internal standard - Chromatography Forum [chromforum.org]
troubleshooting low recovery of NAA from biological samples
Welcome to the technical support center for the analysis of N-acetylaspartate (NAA) from biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during sample preparation and analysis, leading to low NAA recovery.
Q1: My NAA recovery is low and inconsistent after protein precipitation. What are the likely causes?
A: Low and inconsistent recovery after protein precipitation is a common issue. The primary causes often relate to the choice of precipitation agent, the ratio of solvent to sample, and the incubation conditions.
-
Suboptimal Precipitation Agent: The effectiveness of protein removal varies between agents. Acetonitrile and trichloroacetic acid (TCA) are highly efficient, often removing over 90% of proteins from plasma when used at an appropriate ratio.[1]
-
Incorrect Solvent-to-Sample Ratio: A common starting point is a 2:1 or 3:1 ratio of organic solvent to sample volume. Insufficient solvent will lead to incomplete protein precipitation, which can trap your analyte.
-
Precipitation Temperature: Performing organic solvent precipitation at low temperatures (e.g., -20°C or 4°C) can enhance protein removal and help maintain the stability of the analyte.[2]
-
Insufficient Vortexing or Incubation: Ensure the sample and precipitation agent are thoroughly mixed to allow for complete protein denaturation. A subsequent incubation period, often at a low temperature, allows the protein pellet to form effectively.
-
Pellet Disruption: When aspirating the supernatant, be careful not to disturb the protein pellet, as this can reintroduce interfering proteins and lead to loss of analyte trapped within the pellet.
Q2: I am using Solid-Phase Extraction (SPE) and observing poor NAA recovery. How can I troubleshoot this?
A: To troubleshoot low SPE recovery, you must first determine at which step the analyte is being lost. This can be done by collecting and analyzing the fractions from each step (loading, washing, and elution).[3]
-
Analyte Lost in the Loading Fraction: This suggests NAA is not binding to the SPE sorbent.[3]
-
Incorrect Sorbent: NAA is an acidic compound. A strong anion-exchange (SAX) sorbent is often a suitable choice.
-
Incorrect pH: The pH of the sample must be adjusted to ensure the analyte is charged and can bind to an ion-exchange sorbent. For an SAX sorbent, the sample pH should be at least 2 units above the pKa of NAA to ensure it is deprotonated (negatively charged).
-
Sample Solvent Too Strong: If the organic content of your sample is too high, it can prevent the analyte from binding to the sorbent, particularly in reversed-phase SPE.[3]
-
-
Analyte Lost in the Wash Fraction: This indicates that the wash solvent is too strong and is prematurely eluting the NAA.[3]
-
Decrease the organic strength of the wash solvent.
-
Ensure the pH of the wash solvent is appropriate to keep the analyte bound to the sorbent.
-
-
Analyte Not Found in Any Fraction (or very low in elution): This implies that the NAA is irreversibly bound to the sorbent because the elution solvent is too weak.[3]
-
Increase the elution strength: For reversed-phase SPE, increase the percentage of organic solvent. For ion-exchange SPE, use a solvent with a higher salt concentration or a pH that neutralizes the charge on the analyte or sorbent to disrupt the interaction.
-
Q3: Could the way I handle and store my samples be affecting my NAA recovery?
A: Absolutely. Pre-analytical factors are critical for reliable results.[4]
-
Sample Collection: Ensure the correct anticoagulant is used for plasma collection (e.g., EDTA). For serum, allow blood to clot properly (e.g., 30-60 minutes at room temperature) before centrifugation.[5]
-
Storage Temperature: Store biological samples at appropriate low temperatures (e.g., -80°C) to prevent degradation of analytes.[6]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as they can lead to analyte degradation and changes in the sample matrix.[6] Aliquot samples into smaller, single-use volumes after the initial processing.
-
Tissue Homogenization: For tissue samples, the disruption and homogenization method is crucial. Overly aggressive methods can generate heat and degrade NAA, while insufficient homogenization will result in poor extraction efficiency. Cryofracturing is an effective method for breaking down tissues while preserving analytes.[7]
Q4: My results are inconsistent when analyzing samples via LC-MS. Could this be a matrix effect issue?
A: Yes, inconsistent quantification, especially lower-than-expected results in biological samples compared to standards in a clean solvent, strongly suggests the presence of matrix effects.[8][9] Matrix effects occur when co-eluting endogenous components from the sample interfere with the ionization of the analyte in the mass spectrometer source, causing ion suppression or enhancement.[10]
-
How to Mitigate Matrix Effects:
-
Improve Sample Cleanup: Use a more selective sample preparation technique like SPE instead of a simple "dilute-and-shoot" or protein precipitation method.[6][10]
-
Chromatographic Separation: Optimize your LC method to better separate NAA from interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., D3-NAA) behaves almost identically to the analyte during extraction and ionization, so any suppression or enhancement will affect both equally, allowing for accurate correction.[8]
-
Matrix-Matched Calibration: Prepare your calibration standards in the same biological matrix as your samples (e.g., NAA-free plasma) to ensure that the standards and samples experience the same matrix effects.[8]
-
Quantitative Data on Extraction Methods
The efficiency of an extraction method is critical for accurate quantification. The tables below summarize typical performance data for common protein precipitation and solid-phase extraction techniques.
Table 1: Comparison of Protein Precipitation Agents for Plasma Samples
| Precipitation Agent | Typical Volume Ratio (Agent:Plasma) | Protein Removal Efficiency | Potential Issues |
| Acetonitrile | 2:1 to 3:1 | >95%[1] | Can cause ionization effects in LC-MS.[1] |
| Methanol | 2:1 to 3:1 | ~90% | Less efficient than acetonitrile; may require colder temperatures.[2] |
| Trichloroacetic Acid (TCA) | 1:1 (e.g., 10% TCA) | >90%[1] | Can be harsh, potentially degrading some analytes; not MS-friendly. |
| Zinc Sulfate | 2:1 | ~90%[1] | May introduce interfering metal ions. |
Table 2: Troubleshooting Guide for Low Recovery in Solid-Phase Extraction (SPE)
| Issue | Potential Cause | Recommended Solution |
| Analyte in Load Fraction | Sorbent/analyte mismatch; incorrect pH; sample solvent too strong. | Use an appropriate sorbent (e.g., anion exchange); adjust sample pH; dilute sample.[3] |
| Analyte in Wash Fraction | Wash solvent is too strong. | Decrease organic content or ionic strength of the wash solvent.[3] |
| Analyte Not Eluting | Elution solvent is too weak; secondary interactions with sorbent. | Increase organic content or ionic strength of elution solvent; add a modifier to disrupt secondary interactions.[3] |
| Inconsistent Recovery | Inconsistent flow rate; sorbent bed drying out; incomplete sample prep. | Use an automated SPE system for consistency; ensure sorbent bed remains conditioned; optimize sample pre-treatment.[11] |
Experimental Protocols
Below are detailed methodologies for common NAA extraction procedures.
Protocol 1: Protein Precipitation of Plasma/Serum with Acetonitrile
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube. If using an internal standard, spike the sample at this stage.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (containing the internal standard if not added in the previous step) to the sample tube. This creates a 3:1 solvent-to-sample ratio.
-
Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete denaturation of proteins.
-
Incubation: Incubate the tubes at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at approximately 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding disturbance of the protein pellet.
-
Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen gas. This step is used to concentrate the sample.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis. Vortex to mix.
-
Final Centrifugation: Centrifuge the reconstituted sample one last time to pellet any remaining particulates before transferring the final extract to an autosampler vial.
Protocol 2: Extraction of NAA from Brain Tissue
-
Tissue Weighing: Weigh a frozen piece of brain tissue (e.g., 50-100 mg) in a pre-chilled tube suitable for homogenization.
-
Homogenization: Add an appropriate volume of ice-cold homogenization buffer (e.g., 1 mL of 80:20 Methanol:Water) to the tissue.
-
Disruption: Homogenize the tissue using a mechanical disruptor (e.g., bead beater or ultrasonic probe) while keeping the sample on ice to prevent heating and analyte degradation.
-
Incubation: Allow the homogenate to incubate on ice for 15-20 minutes to ensure complete extraction.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, including NAA.
-
Sample Cleanup (Optional): The supernatant can be further purified using SPE if significant matrix effects are observed.
-
Analysis: Transfer an aliquot of the supernatant to an autosampler vial for direct injection or perform a solvent evaporation and reconstitution step as described in Protocol 1.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for troubleshooting NAA recovery.
Caption: General troubleshooting workflow for low NAA recovery.
Caption: Experimental workflow for protein precipitation.
Caption: General workflow for Solid-Phase Extraction (SPE).
References
- 1. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 3. youtube.com [youtube.com]
- 4. Isolation and Quantification of Plasma Cell-Free DNA Using Different Manual and Automated Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cinj.org [cinj.org]
- 6. gcms.cz [gcms.cz]
- 7. youtube.com [youtube.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. gtfch.org [gtfch.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. promochrom.com [promochrom.com]
Technical Support Center: d3-NAA Calibration Curve Linearity
Welcome to the technical support center for d3-NAA (deuterated N-acetylneuraminic acid) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to calibration curve linearity in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for N-acetylneuraminic acid (NAA) analysis using a d3-NAA internal standard (IS) non-linear?
Non-linearity in LC-MS/MS calibration curves is a common issue that can arise from several factors. When using a deuterated internal standard like d3-NAA, the primary causes often relate to processes occurring in the ion source, detector saturation, or issues with the internal standard itself. Common causes include matrix effects, ionization saturation, and isotopic interference.[1][2] It is crucial to systematically investigate these potential sources to achieve a linear calibration curve.
Q2: What is isotopic interference or "cross-talk" and how can it affect my d3-NAA calibration curve?
Isotopic interference, or cross-talk, can occur in two main ways:
-
Analyte Contribution to IS Signal: Naturally occurring isotopes of the analyte (e.g., ¹³C in NAA) can have a mass that overlaps with the mass of the d3-NAA internal standard. This becomes more significant for higher molecular weight compounds. This interference can lead to a non-linear calibration curve and biased results.[3][4][5]
-
IS Contribution to Analyte Signal: This is typically due to the presence of the unlabeled analyte (NAA) as an impurity in the deuterated standard material.[3]
This cross-contribution can lead to a non-linear relationship between the analyte concentration and the response ratio, particularly at the lower and upper ends of the calibration range.
Q3: How can matrix effects cause non-linearity in my d3-NAA analysis?
Matrix effects refer to the alteration of ionization efficiency (suppression or enhancement) of the target analyte and internal standard by co-eluting components from the biological matrix (e.g., plasma, urine, tissue).[6][7] These endogenous components, such as phospholipids, salts, and proteins, can interfere with the ionization process in the mass spectrometer's ion source.[6][8]
Even with a deuterated internal standard, if there is a slight chromatographic separation between NAA and d3-NAA (due to the deuterium isotope effect), they may experience different degrees of ion suppression or enhancement, leading to a non-linear response.[6][9]
Q4: Can the stability of d3-NAA itself be a reason for poor calibration curve linearity?
Yes, the stability of the deuterated internal standard is critical. Deuterium atoms can sometimes be prone to back-exchange with protons from the surrounding solvent, especially under certain pH and temperature conditions.[10] This can lead to a decrease in the d3-NAA signal and an artificial increase in the NAA signal, resulting in a non-linear and inaccurate calibration curve. Sialic acids like NAA can also be sensitive to acidic conditions and heat, which might be a factor during sample preparation and analysis.[2][11]
Troubleshooting Guides
If you are experiencing non-linear calibration curves with your d3-NAA analysis, follow this troubleshooting guide to identify and resolve the issue.
Step 1: Investigate Potential Isotopic Interference and Cross-Contribution
Symptoms:
-
Non-linearity at the upper end of the calibration curve.
-
The internal standard signal increases with increasing analyte concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isotopic interference.
Experimental Protocol: Evaluation of Isotopic Cross-Contribution
Objective: To determine the extent of isotopic contribution between NAA and d3-NAA.
Methodology:
-
Prepare two sets of solutions:
-
Set A (Analyte only): Prepare a high concentration solution of NAA in a clean solvent (e.g., mobile phase).
-
Set B (IS only): Prepare a solution of d3-NAA at the concentration used in your assay in the same clean solvent.
-
-
LC-MS/MS Analysis:
-
Inject Set A and monitor both the NAA and d3-NAA MRM transitions. Any signal in the d3-NAA channel indicates isotopic contribution from the analyte.
-
Inject Set B and monitor both the NAA and d3-NAA MRM transitions. Any signal in the NAA channel indicates the presence of unlabeled analyte as an impurity in the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of cross-contribution. If significant (>1-2%), it may be the source of your non-linearity.
-
Step 2: Assess and Mitigate Matrix Effects
Symptoms:
-
Poor reproducibility of quality control (QC) samples.
-
Inconsistent internal standard response across different samples.
-
Ion suppression or enhancement observed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for matrix effects.
Experimental Protocol: Post-Extraction Spike for Matrix Effect Evaluation
Objective: To quantitatively assess the degree of ion suppression or enhancement caused by the sample matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare standards of NAA and d3-NAA at low and high concentrations in the final mobile phase solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix from at least six different sources. After the final extraction step, spike the extracts with NAA and d3-NAA to the same low and high concentrations as Set A.[12]
-
Set C (Pre-Extraction Spike): Spike blank matrix from the same six sources with NAA and d3-NAA (at low and high concentrations) before the extraction process.
-
-
Analyze Samples: Analyze all samples using the developed LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF): Calculated as the ratio of the peak area in Set B to the peak area in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Recovery (RE): Calculated as the ratio of the peak area in Set C to the peak area in Set B.
-
-
Evaluate Results: The coefficient of variation (CV%) of the MF across the different matrix sources should be within an acceptable range (e.g., <15%). The analyte-to-IS response ratio should be consistent across all matrices to ensure the IS is effectively compensating for matrix variability.
Quantitative Data Summary: Matrix Effect Evaluation
| Sample Set | Analyte | Mean Peak Area (n=6) | Matrix Factor (MF) | IS-Normalized MF |
| Set A (Neat) | NAA | 550,000 | - | - |
| d3-NAA | 1,100,000 | - | - | |
| Set B (Post-Spike) | NAA | 385,000 | 0.70 | 0.98 |
| d3-NAA | 781,000 | 0.71 | - |
In this example, both the analyte and the internal standard experience approximately 30% ion suppression. However, the IS-normalized matrix factor is close to 1, indicating that the d3-NAA is effectively compensating for the matrix effect.
Step 3: Evaluate the Stability of the d3-NAA Internal Standard
Symptoms:
-
Gradual decrease in the internal standard signal over an analytical run.
-
Appearance of an unexpected NAA peak in blank samples spiked only with d3-NAA.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for internal standard stability.
Experimental Protocol: Evaluation of d3-NAA Stability
Objective: To assess the stability of the d3-NAA internal standard under your specific analytical conditions.[1]
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of d3-NAA into the blank matrix and immediately process it according to your standard sample preparation protocol.
-
Incubated Matrix Samples: Spike d3-NAA into the blank matrix and incubate under conditions that mimic your sample handling and storage (e.g., room temperature for 4 hours, 4°C for 24 hours).
-
Incubated Solvent Samples: Spike d3-NAA into your sample reconstitution solvent and incubate under similar conditions.
-
-
Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the signal for both d3-NAA and NAA.
-
Data Analysis:
-
Compare the peak area of d3-NAA in the incubated samples to the T=0 samples. A significant decrease (>15-20%) suggests degradation or exchange.
-
Check for the appearance or increase of an NAA peak in the incubated samples, which would indicate back-exchange.
-
Quantitative Data Summary: d3-NAA Stability Experiment
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in d3-NAA Signal | NAA Peak Detected in IS Channel? |
| Mobile Phase | 24 | 25 | 3.5 | < 5% | No |
| Mobile Phase | 24 | 25 | 8.0 | 18% | Yes |
| Plasma Extract | 4 | 25 | 7.4 | 10% | Minimal |
| Plasma Extract | 24 | 4 | 7.4 | < 5% | No |
This hypothetical data suggests that d3-NAA is less stable at a higher pH and that storing processed samples at a lower temperature improves stability.
References
- 1. benchchem.com [benchchem.com]
- 2. IMPROVED SAMPLE PREPARATION METHOD FOR GLYCAN ANALYSIS OF GLYCOPROTEINS BY CE-LIF AND CE-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Structural analysis of glycoprotein sialylation – part II: LC-MS based detection - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42969E [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Matrix Effects in NAA Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in detecting and mitigating matrix effects during the LC-MS/MS analysis of N-acetylaspartate (NAA) using post-column infusion.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of NAA?
A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a biological sample (e.g., plasma, urine, brain tissue homogenate) other than N-acetylaspartate (NAA).[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of NAA in the mass spectrometer's ion source.[3][4] This interference can lead to either a suppression (decrease) or enhancement (increase) of the NAA signal, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[5][6]
Q2: What are the common causes of ion suppression or enhancement for NAA?
A2: Ion suppression is the more common phenomenon and can be caused by several factors when analyzing NAA in biological matrices:
-
Competition for Ionization: Co-eluting endogenous substances from the matrix can compete with NAA for the limited available charge in the ion source, thereby reducing NAA's ionization efficiency.[2]
-
Changes in Droplet Properties: In electrospray ionization (ESI), which is commonly used for NAA analysis, matrix components can alter the surface tension and viscosity of the droplets. This affects the efficiency of solvent evaporation and the release of NAA ions into the gas phase.[3]
-
Ion Neutralization: Basic or highly charged molecules in the matrix can neutralize the NAA ions, preventing them from reaching the detector.[3]
Ion enhancement is less common but can occur when co-eluting compounds improve the ionization efficiency of NAA, for instance, by altering the gas-phase chemistry in the ion source.[1]
Q3: How does post-column infusion help in detecting matrix effects for NAA?
A3: Post-column infusion is a qualitative technique used to visualize chromatographic regions where matrix components cause ion suppression or enhancement.[7] The process involves continuously infusing a standard solution of NAA at a constant flow rate into the LC eluent, downstream of the analytical column but before the mass spectrometer's ion source.[7] When a blank matrix extract is injected, any dip in the stable baseline signal of NAA indicates ion suppression, while a rise in the baseline indicates ion enhancement at that specific retention time.[5] This allows you to identify if any matrix components are co-eluting with your NAA peak and affecting its signal.
Q4: Is a stable isotope-labeled (SIL) internal standard for NAA sufficient to correct for matrix effects?
A4: While a stable isotope-labeled internal standard (SIL-IS) for NAA is highly recommended and can compensate for matrix effects, it is not always a complete solution.[8] A SIL-IS will co-elute with NAA and experience similar matrix effects, which helps in accurate quantification.[8] However, post-column infusion is still a valuable tool during method development to understand the extent and location of matrix effects. This understanding can guide the optimization of sample preparation and chromatography to minimize these effects in the first place, leading to a more robust and reliable assay.[4][9] In some cases, matrix effects can be so severe that they affect the SIL-IS differently than the analyte, especially if they are not perfectly co-eluting.[10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| NAA signal is lower in matrix samples compared to neat standards. | Ion Suppression: Co-eluting matrix components are likely suppressing the ionization of NAA. | 1. Perform a post-column infusion experiment: This will confirm if ion suppression is occurring at the retention time of NAA.2. Optimize Sample Preparation: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2]3. Improve Chromatographic Separation: Adjust the LC gradient, mobile phase composition, or try a different column chemistry to separate NAA from the interfering compounds.[8] |
| Inconsistent NAA signal across different samples. | Variable Matrix Effects: The composition and concentration of interfering components can vary between individual samples, leading to inconsistent ion suppression or enhancement.[8] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for NAA is the best way to compensate for sample-to-sample variations in matrix effects.[8]2. Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is representative of your study samples to ensure that the calibrants and samples experience similar matrix effects. |
| During post-column infusion, the NAA baseline is unstable. | Infusion Pump Instability: The syringe pump delivering the NAA solution may not be providing a constant flow rate. | 1. Check the Syringe Pump: Ensure the pump is functioning correctly and the syringe is properly secured.2. Optimize Infusion Concentration: The concentration of the infused NAA solution might be too low, making it susceptible to background noise. Try a slightly higher concentration that provides a stable and robust signal.[11] |
| No significant ion suppression is observed with post-column infusion, but results are still poor. | Other Issues: The problem may not be related to matrix effects in the ion source. | 1. Check for Analyte Recovery: Evaluate the efficiency of your sample preparation method to ensure NAA is not being lost during extraction.2. Investigate Analyte Stability: Ensure NAA is stable in the matrix and during the analytical process.3. System Suitability Test: Perform a system suitability test with neat standards to confirm that the LC-MS/MS system is performing optimally.[12] |
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects for NAA
Objective: To identify chromatographic regions where co-eluting matrix components suppress or enhance the ionization of NAA.
Materials:
-
LC-MS/MS system with a T-piece for post-column infusion.
-
Syringe pump.
-
Standard solution of NAA (e.g., in initial mobile phase) at a concentration that provides a stable, mid-range signal.
-
Blank matrix extract (e.g., plasma, urine, or brain tissue homogenate from a control subject) prepared using your standard sample preparation method.
-
Neat solvent (e.g., initial mobile phase) for baseline assessment.
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of a T-piece.
-
Connect the syringe pump containing the NAA standard solution to the second inlet of the T-piece.
-
Connect the outlet of the T-piece to the MS ion source.
-
A diagram of the setup is provided below.
-
-
Infusion and Equilibration:
-
Set the LC flow rate as per your analytical method.
-
Start the syringe pump to infuse the NAA solution at a low, constant flow rate (e.g., 5-10 µL/min). The infused solution will mix with the LC eluent.
-
Allow the system to equilibrate until a stable baseline signal for NAA is observed in the mass spectrometer.
-
-
Analysis:
-
Inject a sample of the neat solvent to acquire a baseline chromatogram of the infused NAA.
-
Inject a sample of the blank matrix extract.
-
Monitor the signal of the infused NAA throughout the chromatographic run.
-
-
Data Interpretation:
-
Overlay the chromatograms from the neat solvent and the blank matrix extract.
-
A consistent, flat baseline in the neat solvent injection confirms a stable infusion.
-
In the blank matrix injection, any deviation from this baseline indicates a matrix effect. A dip in the signal signifies ion suppression, while a peak or rise indicates ion enhancement.
-
Compare the retention time of any observed suppression or enhancement with the known retention time of NAA from your analytical method.
-
Diagram: Post-Column Infusion Experimental Workflow
Caption: Workflow for post-column infusion to detect matrix effects.
Quantitative Data Summary
The following table summarizes typical parameters used in a post-column infusion experiment. The exact values should be optimized for your specific LC-MS/MS system and NAA assay.
| Parameter | Typical Value | Considerations |
| Infusion Flow Rate | 5 - 20 µL/min | Should be low relative to the LC flow rate to minimize dilution and changes to the mobile phase composition. |
| NAA Infusion Concentration | 10 - 100 ng/mL | Should be optimized to provide a stable signal that is well above the background noise but not so high as to cause detector saturation or mask subtle matrix effects.[11] |
| LC Flow Rate | 200 - 600 µL/min | As per the analytical method for NAA. |
| Matrix Effect Calculation | ME (%) = (B/A) x 100 | Where A is the baseline signal with neat solvent and B is the signal at the analyte's retention time with matrix extract. |
Note: A matrix effect value of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
By following these guidelines and protocols, researchers can effectively identify, troubleshoot, and mitigate matrix effects in the LC-MS/MS analysis of N-acetylaspartate, leading to more accurate and reliable results.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. myadlm.org [myadlm.org]
Validation & Comparative
A Guide to the Validation of N-Acetylaspartate (NAA) Quantification Assays Utilizing d3-NAA Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of N-acetylaspartate (NAA) is crucial for investigating various neurological and metabolic disorders. This guide provides a comprehensive comparison of assay methodologies, focusing on the robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing a deuterated internal standard (d3-NAA), and contrasts it with alternative techniques such as Magnetic Resonance Spectroscopy (MRS).
Comparative Analysis of NAA Quantification Methods
The use of a stable isotope-labeled internal standard like d3-NAA is a cornerstone of modern bioanalytical assays, offering high precision and accuracy by correcting for variability during sample preparation and analysis. The primary alternative, MRS, provides a non-invasive in-vivo measurement but with generally lower precision.
Below is a summary of the performance characteristics of an LC-MS/MS method using d3-NAA compared to MRS.
| Parameter | LC-MS/MS with d3-NAA (Urine)[1][2] | LC-MS/MS with d3-NAA (Plasma, with derivatization)[3] | Magnetic Resonance Spectroscopy (MRS)[4][5] |
| Linearity | Up to 2 mmol/L[1][2] | Not explicitly stated, but high accuracy reported | Not applicable |
| Limit of Quantification (LOQ) | 1 µmol/L[1][2] | 0.06 ng/mL (instrumental)[3] | Not applicable |
| Precision (CV%) | < 7% (Inter- and Intra-assay)[2] | 1-3%[3] | 5.8% - 19.7% (depending on the specific MRS technique)[4][5] |
| Accuracy/Recovery (%) | 98.9-102.5%[2] | 98-103%[3] | Compared well with HPLC in one study[6] |
| Sample Throughput | High (run time ~2 min)[1][2] | High (robust for ~1000 injections)[3] | Low |
| Sample Preparation | Simple dilution ("dilute and shoot")[1][2] | More complex (involves esterification)[3] | None (in-vivo) |
| Invasiveness | Requires biological sample (urine, plasma) | Requires biological sample (plasma) | Non-invasive |
Experimental Workflow & Protocols
The validation of an LC-MS/MS assay for NAA quantification using d3-NAA involves several key steps, from sample preparation to data analysis.
Detailed Experimental Protocol: LC-MS/MS Quantification of NAA in Urine
This protocol is based on a "dilute and shoot" method, which is simple and offers high throughput[1][2].
1. Materials and Reagents:
-
N-acetylaspartic acid (NAA) standard
-
d3-N-acetylaspartic acid (d3-NAA) internal standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
2. Sample Preparation:
-
Prepare a stock solution of the d3-NAA internal standard.
-
For each urine sample, add a defined amount of the d3-NAA internal standard.
-
The mixture is then directly injected into the LC-MS/MS system without further extraction or derivatization.
3. Liquid Chromatography Conditions:
-
Column: C8 column (e.g., 2.1 x 150 mm)
-
Mobile Phase: A mixture of acetonitrile and water (1:1 v/v) containing 0.05% formic acid.
-
Flow Rate: 0.25 ml/min
-
Run Time: Approximately 2 minutes.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
NAA: m/z 174 -> 88, 174 -> 130, and 174 -> 58
-
d3-NAA: m/z 177 -> 89
-
5. Assay Validation Parameters: The assay validation should be performed in accordance with regulatory guidelines, such as those from the FDA[7][8]. Key parameters to assess include:
-
Linearity: Determined by analyzing a series of calibration standards over the expected concentration range. The assay was found to be linear up to 2 mmol/L[1][2].
-
Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at multiple concentration levels in replicate. Inter- and intra-assay coefficients of variation were less than 7%, and recovery was between 98.9-102.5%[2].
-
Limit of Quantification (LOQ): The lowest concentration on the standard curve that can be measured with acceptable precision and accuracy. The reported LOQ for this method is 1 µmol/L[1][2].
-
Selectivity: Assessed by analyzing blank matrix samples to ensure no interference at the retention times of NAA and d3-NAA.
-
Stability: The stability of NAA in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability) should be evaluated.
Alternative Methodologies and Considerations
Magnetic Resonance Spectroscopy (MRS): MRS is a non-invasive technique used to measure metabolites in the brain in vivo. While it allows for the repeated measurement of NAA in the same subject over time without the need for biological samples, its precision is generally lower than that of LC-MS/MS. One study comparing two MRS methods, NAA nulling and lipid nulling, reported coefficients of variation ranging from 5.8% to 19.7%[4][5]. Another study showed a good correlation between NAA concentrations measured by MRS and high-pressure liquid chromatography (HPLC)[6].
LC-MS/MS with Derivatization: For some matrices like plasma, a derivatization step, such as esterification, can be included in the sample preparation. This can significantly improve chromatographic performance, sensitivity, and reproducibility[3]. A validated method for plasma NAA reported an instrumental LOQ of 0.06 ng/mL, accuracy in the range of 98-103%, and precision between 1 and 3%[3].
Conclusion
The quantification of NAA using LC-MS/MS with a d3-NAA internal standard offers a highly sensitive, specific, and reproducible method suitable for high-throughput analysis in drug development and clinical research. While simpler "dilute and shoot" methods are effective for matrices like urine, more complex sample preparation involving derivatization can enhance performance for plasma samples. In contrast, MRS provides a valuable non-invasive tool for in-vivo studies, albeit with lower precision. The choice of method should be guided by the specific requirements of the study, including the biological matrix, required sensitivity, and throughput needs. Regardless of the chosen method, a thorough validation according to established regulatory guidelines is essential to ensure the reliability of the generated data.
References
- 1. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole-brain N-acetylaspartate MR spectroscopic quantification: performance comparison of metabolite versus lipid nulling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajnr.org [ajnr.org]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. hhs.gov [hhs.gov]
A Head-to-Head Comparison of N-Acetyl-L-aspartic acid-d3 and 13C-NAA Internal Standards for Accurate Quantification and Metabolic Tracking
In the landscape of neurological and metabolic research, the precise quantification of N-Acetyl-L-aspartic acid (NAA) is paramount for understanding neuronal health and diagnosing diseases like Canavan disease.[1][2] Stable isotope-labeled internal standards are indispensable tools for achieving the accuracy and reproducibility required in these demanding applications. This guide provides a comprehensive comparison of two commonly used internal standards: N-Acetyl-L-aspartic acid-d3 (d3-NAA) and 13C-labeled NAA (13C-NAA), offering researchers, scientists, and drug development professionals the insights needed to select the optimal standard for their experimental needs.
Performance and Applications: A Comparative Overview
Both d3-NAA and 13C-NAA serve as excellent internal standards for mass spectrometry-based quantification of NAA, a technique known as stable isotope dilution analysis.[1] The core principle involves adding a known amount of the heavy isotope-labeled standard to a sample. Since the labeled standard is chemically identical to the endogenous (light) analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. The ratio of the signal from the endogenous analyte to the labeled standard allows for precise quantification, correcting for variations in sample preparation and instrument response.[3]
This compound (d3-NAA) is a widely used internal standard where three hydrogen atoms on the acetyl group are replaced with deuterium.[1][2][4] Its primary application lies in the accurate quantification of NAA in biological matrices such as urine, plasma, and cerebrospinal fluid (CSF) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][4] This is particularly crucial for the diagnosis and monitoring of Canavan disease, an inherited disorder characterized by the accumulation of NAA.[1][2]
13C-labeled NAA (13C-NAA) , on the other hand, incorporates one or more 13C atoms into its carbon backbone.[5][6] While it is also an effective internal standard for quantification, its unique strength lies in its application for metabolic flux analysis and tracking the metabolic fate of NAA in biological systems, particularly the brain.[5][7] By introducing 13C-NAA, researchers can trace the incorporation of the labeled carbon atoms into downstream metabolites using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, providing insights into neuronal metabolism and the role of NAA in processes like myelination.[5][8]
Data Presentation: Quantitative Comparison
The selection of an appropriate internal standard often depends on specific experimental requirements. The following tables summarize the key quantitative data for d3-NAA and 13C-NAA.
| Property | This compound (d3-NAA) | 13C-labeled NAA (e.g., 13C4-NAA) | Reference(s) |
| Molecular Formula | C6H6D3NO5 | 13C4C2H9NO5 | [6][9] |
| Molecular Weight | ~178.16 g/mol | ~179.11 g/mol | [6][9] |
| Isotopic Purity | Typically ≥95% | Typically ≥99 atom % 13C | [6][10] |
| Mass Shift from NAA | +3 Da | +1 to +n Da (n = number of 13C) | |
| Primary Application | Quantitative Analysis (LC-MS/MS) | Metabolic Tracking (NMR, MS), Quantitative Analysis | [1][5][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the use of each standard.
Protocol 1: Quantification of NAA in Urine using d3-NAA by LC-MS/MS
This protocol is adapted from methods developed for the diagnosis of Canavan disease.[1][2]
-
Sample Preparation:
-
To 10 µL of urine, add 10 µL of d3-NAA internal standard solution (concentration will depend on the expected NAA range).
-
Dilute the mixture with 980 µL of the mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Vortex the sample and inject it into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate the peak area ratio of NAA to d3-NAA.
-
Quantify the NAA concentration using a calibration curve prepared with known concentrations of NAA and a fixed concentration of d3-NAA.
-
Protocol 2: Tracking NAA Metabolism in Neuronal Cell Culture using 13C-NAA
This protocol outlines a general approach for tracing the metabolic fate of NAA.
-
Cell Culture and Labeling:
-
Culture neuronal cells to the desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of 13C-NAA.
-
Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled NAA.
-
-
Metabolite Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites using a cold solvent mixture (e.g., methanol:acetonitrile:water).
-
Collect the cell extract and centrifuge to remove cell debris.
-
-
Analysis by LC-MS or NMR:
-
LC-MS: Analyze the extract to identify and quantify 13C-labeled downstream metabolites (e.g., 13C-aspartate, 13C-glutamate).
-
NMR: Analyze the extract to determine the specific positions of 13C incorporation within the molecules, providing detailed information about the metabolic pathways involved.[11][12]
-
-
Data Analysis:
-
Determine the fractional enrichment of 13C in NAA and its metabolites over time to calculate metabolic flux rates.
-
Mandatory Visualizations
Diagrams illustrating key processes provide a clear and concise understanding of the experimental workflows and underlying biological pathways.
Caption: Workflow for quantitative analysis using stable isotope dilution mass spectrometry.
Caption: Simplified metabolic pathway of N-Acetyl-L-aspartic acid (NAA).
Conclusion
Both this compound and 13C-labeled NAA are powerful tools for researchers. The choice between them hinges on the specific research question. For routine and accurate quantification of NAA, particularly in a clinical diagnostic setting for conditions like Canavan disease, d3-NAA is a cost-effective and reliable choice.[1][2] For studies aiming to elucidate the dynamic metabolic roles of NAA within the central nervous system and other tissues, the ability of 13C-NAA to act as a metabolic tracer is invaluable, providing deeper insights into fundamental biological processes.[5][7] By understanding the distinct advantages of each standard, researchers can better design their experiments to generate high-quality, reproducible, and impactful data.
References
- 1. Stable isotope dilution analysis of N-acetylaspartic acid in urine by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. N-acetyl-L-((13)C4)aspartic Acid|13C4 Labeled [benchchem.com]
- 6. L-Asparaginsäure-1,2,3,4-13C4, N-Acetyl-Derivat 99 atom % 13C, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Direct determination of the N-acetyl-L-aspartate synthesis rate in the human brain by (13)C MRS and [1-(13)C]glucose infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DL-Aspartic acid, ð-acetyl (aspartate-2,3,3-Dâ, 97%)- Cambridge Isotope Laboratories, DLM-8599-PK [isotope.com]
- 10. cdn.usbio.net [cdn.usbio.net]
- 11. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 13C NMR spectroscopy applications to brain energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Validation of N-acetylaspartate (NAA) Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common methodologies for the quantification of N-acetylaspartate (NAA), a key biomarker for neuronal health. In the absence of a formal, widespread inter-laboratory proficiency testing program for NAA, this document synthesizes performance data from independent studies to highlight the expected variability and performance characteristics of different analytical approaches. Understanding these differences is crucial for interpreting data from multi-site studies and clinical trials.
Method Comparison: Performance Characteristics
The primary methods for NAA quantification fall into two categories: in vivo Magnetic Resonance Spectroscopy (MRS) and in vitro High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The choice of method depends on the research question, sample type, and required precision.
| Method Category | Specific Technique | Sample Matrix | Key Performance Metrics |
| Magnetic Resonance Spectroscopy (MRS) | Whole-Brain NAA Nulling | Brain (in vivo) | Precision (Back-to-Back CV): 5.8% Precision (Longitudinal CV): 10.6% Acquisition Time: ~10 minutes[1][2] |
| Whole-Brain Lipid Nulling | Brain (in vivo) | Precision (Back-to-Back CV): 8.6% Precision (Longitudinal CV): 19.7% Acquisition Time: ~5 minutes[1][2] | |
| Automated Spectral Modeling | Brain (in vivo) | Within-Subject Variability (CV): 7.0%[3][4] | |
| Manual Peak Integration | Brain (in vivo) | Within-Subject Variability (CV): 11.7%[3][4] | |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | HPLC-Tandem MS (with derivatization) | Plasma | LLOQ: 0.06 ng/mL Accuracy: 98-103% Precision (CV): 1-3%[5] |
| HPLC | Brain Tissue (ex vivo) | Mean Concentration (Normal Rat): 10.76 ± 0.76 mmol/kg w.w. (Comparable to MRS)[6] |
CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification
Experimental Protocols
Whole-Brain NAA Measurement by Magnetic Resonance Spectroscopy (MRS)
This protocol outlines a general approach for quantifying whole-brain NAA using non-localizing ¹H-MRS, with variations for NAA nulling and lipid nulling techniques.
Objective: To obtain a global measure of NAA concentration in the brain in vivo.
Instrumentation: 3T MRI scanner.
Procedure:
-
Subject Preparation: The subject is positioned in the MRI scanner.
-
Volumetric Imaging: A sagittal T1-weighted MRI sequence (e.g., MPRAGE) is acquired to determine the total brain tissue volume. This is used for normalizing the NAA signal.
-
¹H-MRS Acquisition: A non-localizing ¹H-MRS sequence is performed.
-
For NAA Nulling: An inversion-recovery pulse is applied with an inversion time (TI) of 940 ms every second acquisition. This nulls the NAA signal and allows for the subtraction of the lipid signal which has a much shorter T1.[1][2]
-
For Lipid Nulling: An inversion pulse with a TI of 155 ms is used to directly null the lipid signal.[1][2]
-
-
Data Processing:
-
Quantification: The NAA peak area is converted to an absolute concentration by referencing it to a phantom with a known NAA concentration. The final whole-brain NAA concentration is obtained by dividing the absolute amount of NAA by the brain parenchyma volume.[4][7]
NAA Measurement in Plasma by HPLC-Tandem Mass Spectrometry
This protocol describes a validated method for the quantification of NAA in plasma samples.[5]
Objective: To accurately and precisely measure the concentration of NAA in plasma.
Instrumentation: High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer (HPLC-MS/MS).
Procedure:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 300 µL of a precipitation solution containing acetonitrile, 1% formic acid, and an internal standard (e.g., d3-NAA).
-
Vortex the mixture and centrifuge to pellet proteins.
-
-
Derivatization (Esterification):
-
Transfer 300 µL of the supernatant to a new tube and dry under a stream of nitrogen.
-
The dried residue undergoes an esterification step to improve chromatographic performance.
-
-
Chromatographic Separation:
-
Reconstitute the derivatized sample in an appropriate mobile phase.
-
Inject the sample onto a suitable HPLC column (e.g., C8).
-
Elute NAA using an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water with formic acid).
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
Operate the mass spectrometer in negative ion mode and use Multiple Reaction Monitoring (MRM) to detect the transitions for NAA and the internal standard. For example, for NAA, monitor m/z 174 → 88, 174 → 130, and 174 → 58.[8]
-
-
Quantification:
-
Generate a calibration curve using standards of known NAA concentrations.
-
Determine the concentration of NAA in the samples by comparing the peak area ratio of NAA to the internal standard against the calibration curve.
-
Visualizations
Caption: Workflow for in vivo whole-brain NAA quantification by MRS.
Caption: Workflow for plasma NAA quantification by HPLC-MS/MS.
Caption: Key elements in the inter-laboratory validation of NAA measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automated whole-brain N-acetylaspartate proton MRS quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automated Whole-Brain N-Acetylaspartate Proton MR Spectroscopic Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. External quality assessment - Wikipedia [en.wikipedia.org]
- 6. ajnr.org [ajnr.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Acetylaspartate (NAA) Analysis: Accuracy and Precision with d3-NAA Internal Standard
For researchers, scientists, and drug development professionals, the accurate and precise quantification of N-acetylaspartate (NAA) is critical for advancements in neuroscience and the diagnosis of certain metabolic disorders. This guide provides an objective comparison of the performance of the widely used stable isotope dilution method employing a deuterated (d3) internal standard for NAA analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against alternative analytical techniques. Supporting experimental data, detailed methodologies, and visual workflows are presented to aid in the selection of the most appropriate analytical approach.
Performance Comparison of NAA Quantification Methods
The use of a d3-NAA internal standard in conjunction with LC-MS/MS offers high accuracy and precision due to the similar chemical and physical properties of the analyte and the standard, which compensates for variability during sample preparation and analysis. Alternative methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Magnetic Resonance Spectroscopy (MRS), also provide means for NAA quantification, each with its own set of performance characteristics.
The following table summarizes the quantitative performance data for NAA analysis using LC-MS/MS with a d3-NAA standard, alongside reported data for alternative methods.
| Parameter | LC-MS/MS with d3-NAA Internal Standard | Gas Chromatography-Mass Spectrometry (GC-MS) | Magnetic Resonance Spectroscopy (MRS) |
| Linearity | Up to 2000 µmol/L[1][2][3][4] | Method-dependent, requires derivatization[2] | Not typically described in terms of a calibration curve |
| Limit of Quantification (LOQ) | 1 µmol/L[1][2][3][5] | Method-dependent | High µmol/L to low mmol/L range |
| Intra-assay Precision (CV%) | < 7%[1][3] | Variable, dependent on extraction and derivatization | 5.8% - 8.6% (back-to-back)[6][7] |
| Inter-assay Precision (CV%) | < 7%[1][3] | Variable, dependent on extraction and derivatization | 10.6% - 19.7% (longitudinal)[6][7] |
| Recovery | 98.9% - 102.5%[1][3] | Can be poor due to the need for extraction of a highly polar analyte[2] | Not applicable in the same context |
| Analysis Time | ~2 minutes per sample[2][5] | Longer due to sample preparation | ~5-10 minutes per acquisition |
Experimental Protocols
A detailed understanding of the experimental procedures is crucial for replicating results and making informed decisions about methodology.
LC-MS/MS with d3-NAA Internal Standard
This method, often referred to as "dilute and shoot," is valued for its simplicity and high throughput.[1][3]
Sample Preparation:
-
An aliquot of the biological sample (e.g., urine, plasma, cerebrospinal fluid) is taken.
-
A known concentration of the d3-NAA internal standard is added to the sample.
-
The sample is typically diluted with a solvent compatible with the LC mobile phase (e.g., 50% acetonitrile with 0.05% formic acid).[1]
-
The mixture is vortexed and then directly injected into the LC-MS/MS system without the need for extraction or derivatization.[1][5]
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A mixture of acetonitrile and water with a small percentage of formic acid is commonly used.[1][5]
-
Ionization Mode: Negative ion electrospray ionization (ESI-).[1][5]
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for both NAA and d3-NAA, ensuring high selectivity and sensitivity.[1][5] For NAA, transitions like m/z 174 -> 88, 174 -> 130, and 174 -> 58 are monitored, while for d3-NAA, the transition is m/z 177 -> 89.[5]
Alternative Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS methods for NAA analysis are generally more laborious than LC-MS/MS.[2] They typically involve an initial extraction of NAA from the biological matrix, which can be challenging due to its high polarity.[2] Following extraction, a derivatization step is necessary to make the NAA molecule volatile enough for gas chromatography. This multi-step process can introduce variability and affect recovery rates.
Magnetic Resonance Spectroscopy (MRS): MRS is a non-invasive technique used to measure NAA concentrations in vivo, primarily in the brain.[8] It provides valuable spatial information about NAA distribution but generally has lower sensitivity and precision compared to mass spectrometry-based methods.[6][7] Quantification is often based on the ratio of the NAA peak to another endogenous compound, such as creatine (Cr), or by referencing the tissue water signal.[9]
Signaling Pathways and Logical Relationships
NAA is synthesized in the mitochondria of neurons from acetyl-CoA and aspartate. It is then catabolized by the enzyme aspartoacylase into acetate and L-aspartate.[5] A deficiency in this enzyme leads to the buildup of NAA, which is the hallmark of Canavan disease, a severe inherited neurological disorder.[2][5]
References
- 1. Stable isotope dilution analysis of N-acetylaspartic acid in urine by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajnr.org [ajnr.org]
- 7. Whole-brain N-acetylaspartate MR spectroscopic quantification: performance comparison of metabolite versus lipid nulling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring N-acetyl aspartate synthesis in vivo using proton magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative study of the different N-acetylaspartate measures of the medial temporal lobe in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of LC-MS/MS and GC-MS methods for NAA
A Comprehensive Guide to the Cross-Validation of LC-MS/MS and GC-MS Methods for N-Acetylaspartic Acid (NAA) Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of N-acetylaspartic acid (NAA), a crucial biomarker for neuronal health and integrity, is paramount. The two predominant analytical techniques for this purpose, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offer distinct advantages and disadvantages. This guide provides a comprehensive comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
Quantitative Performance Comparison
The choice between LC-MS/MS and GC-MS for NAA analysis often depends on the specific requirements of the study, including sensitivity, sample throughput, and the nature of the biological matrix. Below is a summary of typical performance characteristics for each method based on published literature.
| Parameter | LC-MS/MS | GC-MS |
| Linearity | Up to 2000 µmol/L[1] | Information not available in the reviewed literature |
| Limit of Quantification (LOQ) | 1 µmol/L[1][2] | Sufficient for urinary organic acid analysis[3] |
| Precision (CV%) | < 7% (inter- and intra-assay)[1] | Information not available in the reviewed literature |
| Accuracy/Recovery (%) | 98.9 - 102.5%[1] | Information not available in the reviewed literature |
| Sample Preparation | Often simple "dilute and shoot"[1] | Requires derivatization |
| Run Time | ~2 minutes[2] | Longer due to derivatization and chromatography |
Experimental Methodologies
A detailed understanding of the experimental protocols is essential for replicating and validating these methods.
LC-MS/MS Method for NAA Quantification in Urine
This method is characterized by its simplicity and high throughput, requiring minimal sample preparation.
Sample Preparation: A simple "dilute and shoot" approach is often employed. An internal standard, such as d3-NAA, is added to the untreated urine sample, which is then directly injected into the LC-MS/MS system.[1][2] This lack of extensive extraction or derivatization steps significantly reduces sample handling time and potential for analyte loss.[2]
Chromatographic Separation: Separation is typically achieved on a C8 or C18 reversed-phase column.[2][4] A common mobile phase consists of a mixture of acetonitrile and water with a small percentage of formic acid to improve ionization.[2][4]
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).[2] The MRM transitions for NAA are typically m/z 174 → 88, 174 → 130, and 174 → 58, while the transition for the d3-NAA internal standard is m/z 177 → 89.[2]
GC-MS Method for NAA Quantification
GC-MS analysis of NAA necessitates a derivatization step to increase the volatility of the analyte.
Sample Preparation and Derivatization: Due to the polar nature of NAA, derivatization is required prior to GC-MS analysis to make it more volatile. This often involves a silylation reaction, for example, using a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). The derivatization step adds complexity and time to the sample preparation process.
Chromatographic Separation: The derivatized NAA is then separated on a capillary column, such as an SLB™-5ms.
Mass Spectrometric Detection: Detection is achieved by a mass spectrometer, and quantification is often performed using isotope dilution with a stable isotope-labeled internal standard, such as 15N-[2H3]acetyl-L-aspartic acid.[3]
Visualizing the Workflow and Validation Process
To better illustrate the experimental and logical flows of a cross-validation study, the following diagrams are provided.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of N-acetylaspartic acid. LC-MS/MS methods for NAA are generally characterized by simpler sample preparation, faster analysis times, and have well-documented high sensitivity and reproducibility.[1][2] GC-MS, while a robust and reliable technique, requires a derivatization step for NAA analysis, which can increase sample preparation time and complexity.
The choice between these two methods will ultimately be guided by the specific needs of the laboratory and the research question at hand. For high-throughput screening or when rapid analysis is required, LC-MS/MS appears to be the more advantageous method. However, in contexts where GC-MS instrumentation is more readily available or when a different analytical approach is desired for confirmatory purposes, GC-MS remains a viable option. A thorough cross-validation, as outlined in this guide, is essential when transitioning between these methods or when comparing data generated by different techniques.
References
- 1. Stable isotope dilution analysis of N-acetylaspartic acid in urine by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of N-acetyl-L-aspartic acid in urine by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
Establishing Reference Ranges for N-acetylaspartate (NAA) in Healthy Control Subjects: A Comparative Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of established reference ranges for N-acetylaspartate (NAA) in the brains of healthy control subjects. It includes a comparison of data from various studies, detailed experimental protocols, and a standardized workflow for establishing such ranges.
N-acetylaspartate (NAA) is a key metabolite in the brain, primarily localized within neurons. Its concentration, often measured non-invasively using proton magnetic resonance spectroscopy (¹H-MRS), serves as a widely accepted marker of neuronal health and integrity.[1] Establishing accurate reference ranges for NAA in healthy individuals is crucial for interpreting data from clinical studies and for the development of new therapeutics targeting neurological disorders.
Comparative Reference Ranges for NAA
The concentration of NAA in the healthy human brain can vary depending on the specific brain region, the methodology used for quantification, and demographic factors such as age and sex. The following tables summarize NAA reference values from several key studies, presenting both absolute concentrations and ratios to creatine (Cr), another brain metabolite often used as an internal reference.
| Study | Brain Region | N | Age Range (years) | Sex (M/F) | NAA Concentration (mmol/L) (Mean ± SD) |
| Gonen et al. (1998)[2] | Whole Brain | 5 | 42 ± 5 | 0/5 | 10.63 (95% CI: 10.43-10.82) |
| Rigotti et al. (2011)[3][4] | Whole Brain | 9 | 31.2 ± 5.6 | 2/7 | 12.1 ± 1.5 |
| Gonen et al. (2009)[5] | Whole Brain (Young) | 42 | 31.9 ± 5.8 | 18/24 | 12.8 ± 1.9 |
| Gonen et al. (2009)[5] | Whole Brain (Elderly) | 100 | 72.6 ± 7.3 | 64/36 | 13.1 ± 3.1 |
| Hattingen et al. (2013)[6] | Hippocampus | 118 | 19-55 | 59/59 | Age-related decline observed |
| Hattingen et al. (2013)[6] | Anterior Cingulate Cortex | 118 | 19-55 | 59/59 | Age-related decline observed |
| Study | Brain Region | N | Age Range (years) | NAA/Cr Ratio (Mean ± SD) |
| Safriel et al. (2005)[7] | Frontal Gray Matter | 72 | 20-44 | 1.83 ± 0.17 |
| Safriel et al. (2005)[7] | Parietal Gray Matter | 72 | 20-44 | 1.86 ± 0.19 |
| Safriel et al. (2005)[7] | Temporal Gray Matter | 72 | 20-44 | 2.03 ± 0.19 |
| Safriel et al. (2005)[7] | Occipital Gray Matter | 72 | 20-44 | 2.01 ± 0.20 |
| Safriel et al. (2005)[7] | Basal Ganglia | 72 | 20-44 | 2.22 ± 0.21 |
| Safriel et al. (2005)[7] | Thalamus | 72 | 20-44 | 2.09 ± 0.23 |
| Safriel et al. (2005)[7] | Frontal White Matter | 72 | 20-44 | 2.30 ± 0.22 |
| Safriel et al. (2005)[7] | Parietal White Matter | 72 | 20-44 | 2.34 ± 0.24 |
| Safriel et al. (2005)[7] | Pons | 72 | 20-44 | 1.91 ± 0.23 |
| Safriel et al. (2005)[7] | Cerebellum | 72 | 20-44 | 1.63 ± 0.18 |
| Sharma et al. (2021)[8] | White Matter (20-35 years) | 100 | 20-35 | 1.85 (sum averaged) |
| Sharma et al. (2021)[8] | White Matter (36-50 years) | 100 | 36-50 | 1.81 (sum averaged) |
Experimental Protocols
The accurate determination of NAA reference ranges is highly dependent on the experimental methodology. Below are detailed protocols for the key experiments cited in this guide.
Subject Recruitment and Characteristics
-
Inclusion Criteria: Healthy volunteers with no history of neurological or psychiatric disorders, traumatic brain injury, or substance abuse.[9]
-
Exclusion Criteria: Contraindications to MRI scanning (e.g., metallic implants, claustrophobia).
-
Demographics: Age and sex are consistently recorded as they have been shown to influence NAA levels.[6][10][11][12] Some studies also consider factors like education level.[13]
¹H-MRS Data Acquisition
-
MRI System: Data is typically acquired on 1.5T or 3T clinical MRI scanners.[6][7][14]
-
Localization Sequence: Single-voxel spectroscopy (SVS) is commonly used to acquire data from specific regions of interest (VOIs). Point-resolved spectroscopy (PRESS) and stimulated echo acquisition mode (STEAM) are two of the most frequently employed SVS sequences.[15][16]
-
Acquisition Parameters:
-
Echo Time (TE): Both short TE (e.g., 20-40 ms) and long TE (e.g., 135-288 ms) are used. Short TE allows for the detection of a wider range of metabolites, while long TE can simplify the spectrum and improve baseline stability.[7][15]
-
Repetition Time (TR): A long TR (e.g., ≥ 1500 ms) is used to ensure full relaxation of the metabolites and minimize T1-weighting.
-
-
Voxel Placement: The location and size of the voxel are carefully planned based on anatomical landmarks from T1-weighted MRI scans to target specific gray or white matter regions.
Data Processing and Quantification
-
Software: The most widely used software for the quantification of in vivo ¹H-MRS data is LCModel.[17][18][19][20] It analyzes the acquired spectrum by fitting it to a linear combination of basis spectra from individual metabolites.
-
Quantification Method:
-
Absolute Quantification: This method determines the absolute concentration of NAA, often by using the unsuppressed water signal from the same voxel as an internal reference.[3][4] Phantom replacement is another technique for absolute quantification.[2]
-
Ratio to Creatine: Due to its relative stability, creatine (Cr) is frequently used as an internal reference. Expressing NAA as a ratio to Cr (NAA/Cr) can help to reduce inter-subject variability.[7][21]
-
-
Quality Control: The quality of the spectral data is assessed based on parameters such as signal-to-noise ratio (SNR) and the full width at half maximum (FWHM) of the spectral peaks. The Cramér-Rao lower bounds (CRLB), provided by LCModel, are used as a measure of the reliability of the metabolite concentration estimates.[18]
Workflow for Establishing NAA Reference Ranges
The following diagram illustrates a standardized workflow for establishing reference ranges for NAA in control subjects.
Caption: A standardized workflow for establishing NAA reference ranges.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. Total brain N-acetylaspartate concentration in normal, age-grouped females: quantitation with non-echo proton NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajnr.org [ajnr.org]
- 4. ajnr.org [ajnr.org]
- 5. Whole brain N-acetylaspartate concentration is conserved throughout normal aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of age and sex on the concentrations of glutamate and glutamine in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reference Values for Long Echo Time MR Spectroscopy in Healthy Adults | American Journal of Neuroradiology [ajnr.org]
- 8. ijars.net [ijars.net]
- 9. Sex differences in brain metabolite concentrations in healthy children – proton magnetic resonance spectroscopy study (1HMRS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [repositori.upf.edu]
- 11. Regional variations and the effects of age and gender on glutamate concentrations in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of age and sex on brain glutamate and other metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-Acetylaspartate-to-creatine ratio in twelve brain locations among healthy men and women with different levels of education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Serial Whole-Brain N-Acetylaspartate Concentration in Healthy Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mriquestions.com [mriquestions.com]
- 16. cds.ismrm.org [cds.ismrm.org]
- 17. Application of LCModel for quality control and quantitative in vivo 1H MR spectroscopy by short echo time STEAM sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LC Model [LNCD] [lncd.pitt.edu]
- 19. Influence of fitting approaches in LCModel on MRS quantification focusing on age-specific macromolecules and the spline baseline - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Navigating the Regulatory Landscape for Biomarker Assay Validation: A Comparative Guide to EMA and FDA Guidelines
For researchers, scientists, and drug development professionals, the validation of biomarker assays is a critical step in translating discoveries from the laboratory to clinical applications. Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established frameworks to ensure the reliability and suitability of biomarker data. This guide provides a comparative overview of the EMA and FDA approaches to biomarker assay validation, presenting key data in a structured format, detailing experimental protocols, and visualizing the regulatory pathways.
The regulatory pathways for biomarkers at the EMA and FDA, while sharing the common goal of ensuring data quality, have distinct processes. The EMA's primary route for biomarkers is the "Qualification of Novel Methodologies for Medicine Development," which can result in a formal "Qualification Opinion" or "Qualification Advice".[1] This process is overseen by the Committee for Medicinal Products for Human Use (CHMP) with recommendations from the Scientific Advice Working Party (SAWP).[1][2] In contrast, the FDA has a dedicated "Biomarker Qualification Program" (BQP) with a more structured submission process that includes a Letter of Intent, a Qualification Plan, and a Full Qualification Package.[3][4][5]
While the EMA's bioanalytical method validation guideline (and its successor, the ICH M10) largely excludes methods for quantitative biomarker concentrations for pharmacodynamic endpoints, the principles within are often considered best practice.[2][6][7][8] The FDA, on the other hand, has issued a specific, albeit brief, guidance on "Bioanalytical Method Validation for Biomarkers," which points to the ICH M10 guideline as a foundational reference while emphasizing a "fit-for-purpose" approach.[6][8][9] For both agencies, the "Context of Use" (COU) for the biomarker is a paramount consideration that dictates the extent of validation required.[1][10]
Comparison of Biomarker Qualification and Assay Validation Frameworks: EMA vs. FDA
The following table summarizes the key aspects of the EMA and FDA frameworks for biomarker qualification and the associated assay validation expectations.
| Feature | European Medicines Agency (EMA) | U.S. Food and Drug Administration (FDA) |
| Primary Regulatory Pathway | Qualification of Novel Methodologies for Medicine Development[1][2] | Biomarker Qualification Program (BQP)[3][4] |
| Key Guidance Documents | - Qualification of novel methodologies for drug development: guidance to applicants- Scientific Advice and protocol assistance guidance[11] | - Bioanalytical Method Validation for Biomarkers[8][9]- Biomarker Qualification: Evidentiary Framework (Draft)[12][13]- ICH M10 Bioanalytical Method Validation[6] |
| Submission Process | - Submission of a briefing document for Scientific Advice/Qualification[11] | - Letter of Intent- Qualification Plan- Full Qualification Package[5] |
| Outcomes | - Qualification Opinion (QO)- Qualification Advice (QA)- Letter of Support[2] | - Qualified Biomarker- Letter of Support[5] |
| Assay Validation Approach | "Fit-for-purpose" based on the Context of Use (COU). Issues related to assay validation are frequently raised during qualification procedures.[14][15] | "Fit-for-purpose" approach is explicitly recommended. The ICH M10 guideline is the starting point for chromatography and ligand-binding assays.[6][9] |
| Key Validation Parameters | While not explicitly listed in a single biomarker guidance, they are assessed during the qualification process and generally align with established bioanalytical principles (see Experimental Protocols section). | Accuracy, precision, sensitivity, selectivity, parallelism, range, reproducibility, and stability are highlighted as important characteristics.[9] |
Experimental Protocols for Biomarker Assay Validation
The validation of a biomarker assay is not a one-size-fits-all process. The specific experimental protocols will depend on the biomarker, the analytical platform, and its intended use. However, a general framework for validation can be outlined based on the principles emphasized by both the EMA and FDA.
Method Development and Characterization
Before formal validation, the analytical method must be developed and optimized. This includes:
-
Reference Standard Characterization: Thoroughly characterize the reference standard for the biomarker.
-
Critical Reagent Qualification: For ligand-binding assays, qualify critical reagents such as antibodies.
-
Sample Handling Procedures: Define and optimize procedures for sample collection, processing, and storage.
Full Validation
A full validation should be performed for biomarker assays intended to support pivotal regulatory decisions. The following parameters are typically assessed:
-
Accuracy: The closeness of the measured value to the true value. This is often assessed by analyzing samples with known concentrations of the biomarker.
-
Precision: The degree of agreement among a series of measurements. This is evaluated at different concentrations within the assay range and is expressed as the coefficient of variation (%CV).
-
Selectivity and Specificity: The ability of the assay to differentiate and quantify the biomarker in the presence of other components in the sample.
-
Sensitivity: The lowest concentration of the biomarker that can be reliably measured (Lower Limit of Quantification, LLOQ).
-
Parallelism: Demonstrates that the dose-response relationship of the endogenous biomarker is parallel to that of the calibration curve. This is crucial for assays where the matrix of the calibrators differs from the study samples.
-
Range: The concentration range over which the assay is precise and accurate.
-
Reproducibility: The precision between different runs, different analysts, and different instruments.
-
Stability: The stability of the biomarker in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
In-Study Validation
During the analysis of study samples, the performance of the assay should be monitored through:
-
Calibration Curves: A calibration curve should be included in each analytical run.
-
Quality Control (QC) Samples: QC samples at multiple concentrations should be analyzed in each run to ensure the validity of the data.
Visualizing the Regulatory Pathways
The following diagrams illustrate the EMA's biomarker qualification process and a generalized workflow for biomarker assay validation.
Caption: EMA's process for biomarker qualification.
Caption: A generalized workflow for biomarker assay validation.
References
- 1. Biomarker Qualification at the European Medicines Agency: A Review of Biomarker Qualification Procedures From 2008 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Qualification of novel methodologies for medicine development | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Biomarker Guidances and Reference Materials | FDA [fda.gov]
- 4. Biomarker Qualification Program | FDA [fda.gov]
- 5. Biomarker Qualification at the European Medicines Agency: A Look Under the Hood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. firstwordhealthtech.com [firstwordhealthtech.com]
- 9. hhs.gov [hhs.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. Federal Register :: Biomarker Qualification: Evidentiary Framework; Draft Guidance for Industry and Food and Drug Administration Staff; Availability [federalregister.gov]
- 13. Biomarker Qualification: Evidentiary Framework | FDA [fda.gov]
- 14. research.rug.nl [research.rug.nl]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of N-Acetylaspartate (NAA) in Plasma
For researchers, scientists, and drug development professionals, the accurate quantification of N-acetylaspartate (NAA) in plasma is crucial for various clinical and research applications. This guide provides an objective comparison of different bioanalytical methods for measuring NAA in plasma, focusing on the Lower Limit of Quantification (LLOQ), a key performance characteristic. The information presented is supported by experimental data from published studies.
Comparison of Analytical Methods for NAA in Plasma
The primary analytical technique for the quantification of NAA in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity. Variations in sample preparation, such as derivatization, can significantly impact the achievable LLOQ.
| Analytical Method | Sample Preparation | LLOQ | Linearity Range | Precision (%CV) | Accuracy (%) | Reference |
| LC-MS/MS with Derivatization | Protein precipitation followed by esterification (derivatization) | 0.06 ng/mL | Not explicitly stated, but the method was robust over the reference range | 1-3% | 98-103% | Campi et al., 2020[1][2] |
| Direct LC-MS | Protein precipitation | ~437.8 ng/mL (2.5 µM) | 2.5-50 µM | ≤17.3% | Not explicitly stated (Recovery: 54.8-61.3%) | Hu et al., 2016[3] |
Note: The LLOQ for the direct LC-MS method was estimated from the lower end of the reported linear range (2.5 µM), converted to ng/mL for comparison (NAA molecular weight: 175.13 g/mol ).
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical methods. Below are the experimental protocols for the two highlighted LC-MS/MS methods.
LC-MS/MS with Derivatization (Campi et al., 2020)
This method utilizes a derivatization step to enhance the chromatographic properties and sensitivity of NAA.
Sample Preparation:
-
To 100 µL of plasma, add 300 µL of a precipitation solution containing acetonitrile and formic acid (1%) with the internal standard.
-
Vortex the mixture for 15 minutes.
-
Centrifuge at 18,620 x g for 15 minutes.
-
Collect 300 µL of the supernatant and dry it under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 3N 1-butanol/HCl for esterification (derivatization).
-
Vortex for 15 minutes and then heat at 60°C for 40 minutes.
-
Dry the sample again under a gentle stream of nitrogen.
-
Reconstitute the final residue in 100 µL of acetonitrile/water (20/80, v/v).
-
Vortex for 15 minutes before injection into the LC-MS/MS system.[4][5]
LC-MS/MS Conditions:
-
Mass Spectrometer: The specific model is not detailed in the abstract, but a tandem mass spectrometer was used.
-
Ionization Mode: Positive ion mode with selected reaction monitoring (SRM).[5]
-
MRM Transitions:
Direct LC-MS (Hu et al., 2016)
This method involves a simpler "dilute-and-shoot" approach after protein precipitation.
Sample Preparation:
-
To 50 µL of plasma, add a precipitation agent (the specific agent is not detailed in the abstract, but acetonitrile is common).
-
Vortex the mixture.
-
Centrifuge at 20,000 rpm for 10 minutes at 4°C.
-
Inject 50 µL of the supernatant directly into the LC-MS system.[3]
LC-MS Conditions:
-
LC System: Agilent 1100 Series.[3]
-
Mass Spectrometer: Mass selective detector (MSD) Ion Trap XCT.[3]
-
Column: Shim-pack VP-ODS C18 (150 × 2.1 mm i.d., 5 µm).[3]
-
Linearity: The method demonstrated satisfactory linearity in the range of 2.5-50 µM.[3]
Bioanalytical Workflow for NAA Quantification in Plasma
The following diagram illustrates a typical workflow for the quantification of NAA in plasma using LC-MS/MS, incorporating a derivatization step for enhanced sensitivity.
References
- 1. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e-century.us [e-century.us]
- 4. Plasma N-Acetylaspartate Is Related to Age, Obesity, and Glucose Metabolism: Effects of Antidiabetic Treatment and Bariatric Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of N-Acetyl-L-aspartic acid-d3 Detection: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of N-Acetyl-L-aspartic acid (NAA), the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of N-Acetyl-L-aspartic acid-d3 (NAA-d3) as a deuterated internal standard against alternative approaches, supported by experimental data and detailed methodologies for assessing its specificity.
The use of a stable isotope-labeled internal standard, such as NAA-d3, is widely regarded as the gold standard in quantitative mass spectrometry.[1][2][3] This is due to its chemical and physical properties being nearly identical to the analyte of interest, NAA. This similarity ensures that both compounds behave similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in the analytical process.[4]
Quantitative Performance Comparison
The following table summarizes the typical performance of an LC-MS/MS method for the quantification of NAA using NAA-d3 as an internal standard, as derived from published validation data.[5][6] For comparative purposes, the expected performance when using a non-deuterated, structural analog internal standard is also presented, based on general principles of bioanalytical method validation.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog (Non-Deuterated IS) - Expected |
| Specificity/Selectivity | High: No significant interference from endogenous matrix components observed.[6] | Moderate to High: Potential for interference from structurally similar compounds. |
| Limit of Quantification (LOQ) | Typically low (e.g., 1 µmol/L in urine).[6] | May be higher due to potential for baseline noise from interfering compounds. |
| Linearity (r²) | Consistently >0.99.[5] | Generally >0.99, but can be affected by interferences. |
| Accuracy (% Bias) | Typically within ±15% (often within ±5%).[7] | May exceed ±15% if matrix effects are not adequately compensated for. |
| Precision (% RSD) | Typically <15% (often <10%).[5][7] | Can be >15% due to variable matrix effects. |
| Matrix Effect | Minimal and effectively compensated for. | Can be significant and variable, leading to inaccurate quantification. |
| Recovery | Consistent between analyte and IS. | May differ between analyte and IS, leading to quantification errors. |
Experimental Protocols
To ensure the specificity of NAA-d3 detection, a series of validation experiments must be performed. The following are detailed methodologies for key experiments.
Protocol 1: Specificity and Selectivity Assessment
Objective: To demonstrate that the detection of NAA and NAA-d3 is not affected by endogenous components in the biological matrix or other structurally related compounds.
Methodology:
-
Blank Matrix Analysis:
-
Obtain at least six different sources of the blank biological matrix (e.g., human plasma, urine).
-
Process these blank samples using the complete analytical method (without the addition of NAA or NAA-d3).
-
Analyze the processed samples by LC-MS/MS.
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention times and mass transitions of NAA and NAA-d3. The response of any interfering peak should be less than 20% of the lower limit of quantification (LLOQ) for NAA and less than 5% for the internal standard.
-
-
Interference from Structurally Similar Compounds:
-
Prepare a solution containing potentially interfering substances, such as N-acetyl-glutamic acid, aspartic acid, and other endogenous amino acids and metabolites.[8][9]
-
Spike these compounds into the blank biological matrix at high physiological concentrations.
-
Process and analyze the spiked samples as described above.
-
Acceptance Criteria: No significant interference at the retention times and mass transitions of NAA and NAA-d3 should be observed.
-
Protocol 2: Matrix Effect Evaluation
Objective: To assess the impact of matrix components on the ionization of NAA and to demonstrate the ability of NAA-d3 to compensate for these effects.
Methodology:
-
Sample Preparation:
-
Set A (Neat Solution): Prepare a solution of NAA and NAA-d3 in a clean solvent (e.g., mobile phase) at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Extraction Spike): Process blank matrix samples from at least six different sources. After the final extraction step, spike the extracted matrix with NAA and NAA-d3 to the same concentration as in Set A.
-
-
Analysis and Calculation:
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) for NAA and NAA-d3 for each matrix source:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of NAA) / (MF of NAA-d3)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-Normalized MF across the different matrix sources should be ≤15%. This demonstrates that NAA-d3 effectively tracks and corrects for the variability in matrix effects.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for assessing specificity and the logical relationship underpinning the superiority of deuterated internal standards.
Caption: Experimental workflow for specificity assessment.
Caption: Rationale for the superior performance of deuterated internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acetyl-L-aspartic acid, N-acetyl-alpha-L-aspartyl-L-glutamic acid and beta-citryl-L-glutamic acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem-agilent.com [chem-agilent.com]
Safety Operating Guide
Proper Disposal of N-Acetyl-L-aspartic acid-d3: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental protection are paramount when handling and disposing of chemical reagents. This document provides essential, step-by-step guidance for the proper disposal of N-Acetyl-L-aspartic acid-d3, a deuterated compound commonly used in metabolic research and as an internal standard in mass spectrometry.
This compound, while not classified under transportation regulations, is designated as a combustible solid and, critically, as highly hazardous to water (Water Hazard Class 3). This classification strictly prohibits its disposal via the sanitary sewer system and necessitates a dedicated waste management stream. Adherence to the following procedures is crucial to maintain a safe laboratory environment and comply with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the solid material in a well-ventilated area or a fume hood to avoid inhalation of any dust. In case of a spill, prevent the solid from entering drains. Collect the spilled material mechanically and place it in a designated, sealed container for hazardous waste.
Hazard Profile for Disposal Considerations
The disposal protocol for this compound is dictated by its hazard profile. The following table summarizes the key data influencing its end-of-life management.
| Hazard Classification | Description | Implication for Disposal |
| Physical State | Solid Powder | Requires careful handling to prevent dust formation and inhalation. |
| Combustibility | Combustible Solid | Must be stored away from ignition sources. |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | Prohibits disposal into the sanitary sewer system.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves segregation, secure containment, and transfer to a certified waste management provider.
1. Waste Segregation and Collection:
-
Designate a specific waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, or absorbent paper).
-
The container must be made of a material compatible with the chemical and must have a secure, sealable lid.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Labeling of Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the primary hazards associated with the waste (e.g., "Combustible Solid," "Water Hazard Class 3").
-
Record the accumulation start date on the label.
3. On-site Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from drains, sources of ignition, and incompatible chemicals.
-
Ensure the storage area is secure and only accessible to authorized personnel.
4. Arranging for Professional Disposal:
-
Once the container is full, or in accordance with your institution's policies on waste retention time, arrange for its collection.
-
Contact your institution's EHS department or a licensed professional hazardous waste disposal service to schedule a pickup.
-
Do not attempt to treat or neutralize the chemical waste in the lab without specific, validated protocols and approval from your EHS department.
Experimental Workflow and Disposal Decision Pathway
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
